Isolongifolene
Description
Structure
2D Structure
Properties
IUPAC Name |
(1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undec-5-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h6,11H,5,7-10H2,1-4H3/t11-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQUAYTJDLQBXCQ-NHYWBVRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C2C13CCC(C3)C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC=C2[C@@]13CC[C@@H](C3)C2(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044518 | |
| Record name | (-)-Isolongifolene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135-66-6, 17015-38-2 | |
| Record name | (-)-Isolongifolene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1135-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isolongifolene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isolongifolene, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017015382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S,4aR)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (-)-Isolongifolene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.177 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOLONGIFOLENE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E0LN4V7EY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ISOLONGIFOLENE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX6N25M90H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what is the chemical structure of isolongifolene
An In-depth Technical Guide to Isolongifolene
Introduction
This compound is a tricyclic sesquiterpene, a class of naturally occurring organic compounds.[] It is an isomer of longifolene, from which it is often synthesized.[2] Found in organisms such as Alpinia latilabris and Daucus carota, this compound and its derivatives are significant in various industries, primarily for their characteristic woody and amber fragrances.[3][4] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis protocols, and biological relevance of this compound, tailored for researchers and professionals in chemistry and drug development.
Chemical Structure and Identification
This compound is a 15-carbon molecule characterized by a complex, bridged tricyclic skeleton.[][3] Its chemical identity is precisely defined by its systematic IUPAC name, which elucidates the specific arrangement and stereochemistry of its atoms.
-
IUPAC Name : (1R,8S)-2,2,7,7-tetramethyltricyclo[6.2.1.0¹˒⁶]undec-5-ene[3]
-
Synonyms : (-)-Isolongifolene, iso-Longifolene[]
-
Molecular Formula : C₁₅H₂₄[3]
-
Molecular Weight : 204.35 g/mol [3]
-
CAS Number : 1135-66-6[3]
The stereochemistry of this compound is a critical aspect of its identity, and the specific enantiomer (-)-isolongifolene is often the subject of study and commercial use.[5]
Physicochemical Properties
The physical and chemical properties of this compound dictate its behavior and applications, from its use as a fragrance to its role as a chemical intermediate. Quantitative data for (-)-isolongifolene are summarized below.
| Property | Value | Reference |
| Appearance | Colorless or light yellow liquid | [][4] |
| Boiling Point | 255-256 °C | [6] |
| Density | 0.930 g/mL at 20 °C | [6] |
| Refractive Index | n20/D 1.499 | [][6] |
| Flash Point | 49 °C | [6] |
| Water Solubility | 59.998 µg/L at 25 °C | [6] |
| Storage Temperature | 2-8 °C | [6][7] |
| Odor Profile | Woody, dusty, amber incense | [7][8] |
Experimental Protocols
The primary route to obtaining this compound is through the acid-catalyzed isomerization of longifolene, a more abundant natural sesquiterpene found in turpentine oil.[2][9] Modern methods favor solid acid catalysts for their efficiency, reusability, and eco-friendliness over traditional mineral acids.[2]
Synthesis of this compound via Isomerization of Longifolene
This protocol describes a representative lab-scale synthesis using a solid acid catalyst, based on procedures developed for green chemistry applications.[10][11]
Objective: To convert longifolene to this compound with high conversion and selectivity.
Materials and Equipment:
-
Longifolene (reactant, e.g., 2 g)
-
Solid acid catalyst (e.g., nano-crystalline sulfated zirconia, 0.2 g)[10][11]
-
Two-necked round-bottom flask
-
Oil bath with temperature controller and magnetic stirrer
-
Condenser and circulator
-
Muffle furnace for catalyst activation
-
Syringe for sample extraction
-
Gas chromatography (GC) system with an appropriate column (e.g., HP-5) for analysis[11]
-
Filtration apparatus
Methodology:
-
Catalyst Activation: Pre-activate the sulfated zirconia catalyst in a muffle furnace at 450°C for 2 hours prior to use.[11]
-
Reaction Setup: Place 2 g of longifolene into a two-necked round-bottom flask. Equip the flask with a condenser and place it in an oil bath with magnetic stirring.[11]
-
Initiation of Reaction: Slowly raise the temperature of the oil bath to the desired reaction temperature (e.g., 120°C to 180°C).[10][11]
-
Catalyst Addition: Once the target temperature is reached, add 0.2 g of the pre-activated catalyst to the reactant.[11]
-
Monitoring: Allow the reaction to proceed for a period of 0.5 to 6 hours.[10] Periodically, withdraw samples using a syringe for analysis.
-
Analysis: Analyze the withdrawn samples by gas chromatography to determine the percent conversion of longifolene and the selectivity for this compound.[11] High conversion (>90%) and selectivity (~100%) are achievable under optimal conditions.[2][10]
-
Product Isolation: Upon completion, cool the reaction mixture. Separate the solid catalyst from the liquid product by filtration. The catalyst can be washed, dried, and reused.[10] The liquid product is high-purity this compound.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and analysis of this compound from longifolene.
Caption: Workflow for the synthesis of this compound.
Biological Activities and Applications
While primarily valued in the fragrance industry, this compound and its derivatives exhibit notable biological activities and applications.[4][8]
-
Insect Repellent: this compound is a precursor for (-)-isolongifolenone, a potent insect repellent that has shown greater efficacy against mosquitoes and ticks than the synthetic repellent DEET in some lab assays.[5][7][12][13]
-
Neuroprotection: Studies have indicated that this compound can attenuate rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis in neuroblastoma cells, suggesting neuroprotective properties.[][14] This effect is mediated through the regulation of the PI3K/AKT/GSK-3β signaling pathway.[][14]
-
Antifungal Activity: Novel diacylhydrazine compounds derived from longifolene (which involves this compound as an intermediate) have been synthesized and shown to exhibit significant in vitro antifungal activity against various plant pathogens.[15]
-
Fragrance and Cosmetics: Due to its woody and amber scent, this compound is widely used as a fragrance ingredient in cosmetics, detergents, soaps, and personal care products.[4][8]
-
Chiral Ligand Core: Hydrogenated (-)-isolongifolenone has been utilized as a core structure to prepare a chiral ligand for the estrogen receptor, which could have applications in regulating fertility and treating breast cancer.[8][12]
References
- 2. Catalytic process for the preparation of this compound | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
- 3. This compound | C15H24 | CID 11127402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. foreverest.net [foreverest.net]
- 5. (−)-Isolongifolene ≥98.0% (sum of enantiomers, GC) | 1135-66-6 [sigmaaldrich.com]
- 6. Cas 1135-66-6,this compound | lookchem [lookchem.com]
- 7. This compound | 1135-66-6 [chemicalbook.com]
- 8. (-)-isolongifolene, 1135-66-6 [thegoodscentscompany.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. EP1644305B1 - Catalytic process for the preparation of this compound - Google Patents [patents.google.com]
- 11. Catalytic process for the preparation of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
The Biosynthesis of Isolongifolene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isolongifolene, a tricyclic sesquiterpene hydrocarbon, is a valuable compound in the fragrance and pharmaceutical industries. Its biosynthesis is a fascinating process that involves a combination of enzymatic catalysis and chemical rearrangement. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway, from its fundamental precursors to the final isomeric product. It details the enzymatic steps, reaction mechanisms, and relevant quantitative data. Furthermore, this guide furnishes detailed experimental protocols for key analytical and biochemical procedures, and visualizes the core pathways and workflows using logical diagrams.
Introduction to this compound Biosynthesis
The biosynthesis of this compound is not a direct enzymatic conversion from a linear precursor. Instead, it is a two-stage process:
-
Enzymatic Synthesis of Longifolene: The universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), is cyclized by the enzyme longifolene synthase to produce the primary product, longifolene.
-
Isomerization to this compound: Longifolene then undergoes an acid-catalyzed rearrangement of its carbon skeleton to form the more stable isomer, this compound. While this is readily achieved chemically, a specific enzyme for this isomerization has not been characterized.
This guide will first detail the upstream pathways that generate FPP, followed by an in-depth look at the enzymatic synthesis of longifolene and its subsequent conversion to this compound.
Upstream Pathways: Synthesis of Farnesyl Pyrophosphate (FPP)
All terpenoids, including this compound, are derived from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants and microorganisms, two primary pathways are responsible for the synthesis of IPP and DMAPP: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.[1][2][3]
-
The Mevalonate (MVA) Pathway: Typically occurring in the cytosol of plants, this pathway begins with acetyl-CoA.[1][3]
-
The Methylerythritol Phosphate (MEP) Pathway: Located in the plastids of plants and in many bacteria, this pathway starts from pyruvate and glyceraldehyde-3-phosphate.[1][2][3]
IPP and DMAPP are then sequentially condensed by prenyltransferases to form geranyl pyrophosphate (GPP; C10) and subsequently farnesyl pyrophosphate (FPP; C15), the direct precursor for all sesquiterpenes.[4]
References
An In-depth Technical Guide to the Physical and Chemical Properties of Isolongifolene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolongifolene, a tricyclic sesquiterpene hydrocarbon, is a significant isomeric product derived from longifolene.[1] It is a naturally occurring compound found in the essential oils of various plants, including pine cones and Japanese cedar. With its characteristic woody and amber fragrance, this compound is extensively utilized in the perfumery and fragrance industry.[2][3] Beyond its aromatic applications, this compound and its derivatives have garnered interest for their biological activities, including insect repellent and tyrosinase inhibitory effects, making them promising candidates for further investigation in drug development and agrochemical research.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectroscopic data.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄ | [2][4] |
| Molecular Weight | 204.35 g/mol | [2][4] |
| CAS Number | 1135-66-6 | [2][4] |
| Appearance | Colorless to pale yellow clear liquid | [2] |
| Boiling Point | 255-256 °C | [5][6] |
| Density | 0.930 g/mL at 20 °C | [5][6] |
| Refractive Index | n20/D 1.499 | [5][6] |
| Flash Point | 49 °C (closed cup) | [1][5] |
| Solubility | Slightly soluble in water (59.998 µg/L at 25°C) | [5] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Key Features | Reference(s) |
| ¹H NMR | Data available, specific shifts depend on solvent and instrument. | [4] |
| ¹³C NMR | Data available, specific shifts depend on solvent and instrument. | [4] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z 204. Key fragments at m/z 161, 175, 133, 39. | [4] |
| IR Spectroscopy | Data available from FTIR spectra. | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are crucial for its further study and application.
Protocol 1: Isomerization of Longifolene to this compound using a Solid Acid Catalyst
This protocol describes a single-step, solvent-free synthesis of this compound from longifolene using a reusable solid acid catalyst.[1]
Materials:
-
Longifolene
-
Solid acid catalyst (e.g., nano-crystalline sulfated zirconia)[7]
-
Ethyl acetate (for washing)
-
Round-bottom flask equipped with a magnetic stirrer and condenser
-
Heating mantle or oil bath
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Activate the solid acid catalyst by heating it in a furnace. For nano-crystalline sulfated zirconia, pre-activation at 450°C for 2 hours is recommended.[7]
-
In a two-necked round bottom flask, place the longifolene.[7]
-
Add the activated catalyst to the longifolene. A reactant to catalyst ratio in the range of 2-10 weight percent is suggested.[5]
-
Heat the reaction mixture to a temperature in the range of 120 to 200°C with continuous stirring. The reaction progress can be monitored by gas chromatography (GC).[7]
-
After the reaction is complete (typically >90% conversion with 100% selectivity is achievable), cool the mixture to room temperature.[7]
-
Separate the catalyst from the product by filtration.[7]
-
Wash the catalyst with ethyl acetate to remove any adhering organic material. The catalyst can be dried and calcined for reuse.[5]
-
The filtrate, containing the crude this compound, can be purified by distillation.
Protocol 2: Oxidation of this compound to Isolongifolenone
This protocol details the allylic oxidation of this compound to produce isolongifolenone, a compound with noted insect repellent properties.[2]
Materials:
-
This compound
-
tert-Butyl hydroperoxide (TBHP)
-
Copper (Cu) catalyst
-
tert-Butyl alcohol (TBA) as solvent
-
Reaction vessel with a stirrer and temperature control
Procedure:
-
In a reaction vessel, dissolve this compound in tert-butyl alcohol.[2]
-
Add the copper catalyst to the solution. A mass fraction of 3% Cu based on the mass of this compound is optimal.[2]
-
Add tert-butyl hydroperoxide to the mixture. A mole ratio of TBHP to this compound of 3.5:1 is recommended.[2]
-
Heat the reaction mixture to 80°C and maintain this temperature for 12 hours with stirring.[2]
-
After the reaction is complete, the product, isolongifolenone, can be isolated and purified using standard techniques such as column chromatography.
Protocol 3: Epoxidation of this compound
This protocol outlines the epoxidation of the double bond in this compound.
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
Formic acid
-
Reaction flask with a stirrer and thermometer
Procedure:
-
In a reaction flask, charge this compound and formic acid.[8]
-
While agitating the mixture, add hydrogen peroxide (e.g., 50% solution) at a controlled temperature, typically between 44-49°C.[8]
-
After the addition is complete, continue stirring the mixture at the same temperature for several hours to ensure complete reaction.[8]
-
The resulting this compound epoxide can be worked up by washing the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to neutralize the acid, followed by drying and solvent removal.
Chemical Pathways and Logical Relationships
The chemical transformations of this compound are central to its utility. The following diagram illustrates the key synthesis and reaction pathways.
Caption: Synthesis and key reactions of this compound.
Biological Activities and Potential Applications
This compound and its derivatives have demonstrated several biological activities that are of interest to researchers in drug development and related fields.
-
Insect Repellent: Isolongifolenone, a direct oxidation product of this compound, has been shown to be an effective repellent against mosquitoes and ticks, with some studies suggesting its efficacy is comparable to or even greater than DEET.[9] The exact mechanism of action is not fully elucidated but is thought to involve interactions with the olfactory receptors of the insects.
-
Tyrosinase Inhibition: this compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[2][3] The mechanism of inhibition is likely related to the binding of the compound to the active site of the enzyme, potentially chelating the copper ions essential for its catalytic activity.[10][11] This property suggests potential applications in cosmetology for skin lightening and in the food industry to prevent enzymatic browning.
-
Neuroprotective Effects: Recent studies have indicated that this compound may possess neuroprotective properties. In a rat model of Parkinson's disease, this compound was found to mitigate dopamine depletion and motor deficits through its anti-oxidative and anti-apoptotic effects.[12] This opens up avenues for investigating this compound as a potential therapeutic agent for neurodegenerative diseases.
Conclusion
This compound is a versatile sesquiterpene with a well-established role in the fragrance industry and emerging potential in pharmaceutical and agrochemical applications. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and modification. The elucidation of its biological activities, particularly its insect repellent and neuroprotective effects, warrants further investigation to unlock its full therapeutic and commercial potential. The information presented herein serves as a valuable resource for scientists and researchers dedicated to exploring the multifaceted nature of this intriguing natural product.
References
- 1. Catalytic process for the preparation of this compound | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. EP1644305B1 - Catalytic process for the preparation of this compound - Google Patents [patents.google.com]
- 8. US3718698A - this compound processes and product - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound mitigates rotenone-induced dopamine depletion and motor deficits through anti-oxidative and anti-apoptotic effects in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Isomeric Forms of Isolongifolene: A Technical Guide for Researchers
This technical guide provides a comprehensive overview of the isomeric forms of isolongifolene, a significant sesquiterpene in the fields of fragrance chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the synthesis, properties, and biological activities of these isomers.
Introduction to this compound and its Isomers
This compound (C₁₅H₂₄) is a tricyclic sesquiterpene hydrocarbon that is primarily known as a key isomerization product of longifolene.[1] Longifolene itself is a major constituent of Indian turpentine oil, derived from the chir pine (Pinus longifolia).[2] The economic value of longifolene is significantly enhanced by its conversion to this compound and its derivatives, which are highly prized in the perfumery industry for their characteristic woody and amber notes.[2][3]
Beyond its use in fragrances, this compound and its isomers have garnered interest for their potential biological activities. These include applications as insect repellents and as chiral synthons for creating ligands for biological targets like the estrogen receptor.[3] The biological effects of these compounds are often stereospecific, making a thorough understanding of their isomeric forms crucial for targeted research and development.
The primary isomeric forms of this compound discussed in this guide are its enantiomers, (+)- and (-)-isolongifolene, and a structurally distinct isomer, allothis compound. This guide will delve into the synthesis, physicochemical properties, and known biological activities of these key isomers.
Physicochemical and Spectroscopic Properties
The distinct isomeric forms of this compound can be characterized by their unique physicochemical and spectroscopic properties. A summary of available quantitative data is presented below for comparative analysis.
| Property | (-)-Isolongifolene | Isolongifolanone (a derivative) | Allothis compound Ketone (a derivative) |
| Molecular Formula | C₁₅H₂₄[4] | C₁₅H₂₄O[5] | C₁₄H₂₂O |
| Molecular Weight | 204.35 g/mol [4] | 220.4 g/mol [5] | - |
| Boiling Point | 255-256 °C[6] | 286 °C[5] | 95-108 °C at 0.8 mmHg[7] |
| Density | 0.930 g/mL at 20 °C[6] | - | - |
| Refractive Index | n20/D 1.499[6] | - | - |
| Optical Rotation | [α]20/D -138±2°, c = 1% in ethanol | - | - |
| Flash Point | 49 °C[6] | - | - |
| Vapor Pressure | 0.014 mmHg at 25 °C (estimated)[3] | 0.0013 hPa[5] | - |
Spectroscopic Data for (-)-Isolongifolene:
-
IR Spectroscopy: A key feature is the gem-dimethyl absorption at 1370 cm⁻¹.[8]
-
Mass Spectrometry (GC-MS): In electron impact mode (70 eV), prominent peaks are observed at m/z 161 (99.99%), 175 (61.50%), 133 (41.70%), 39 (41.70%), and 204 (31.60%).[4]
Synthesis and Experimental Protocols
The primary route to this compound is through the acid-catalyzed rearrangement of longifolene. Various catalysts and conditions have been explored to optimize this isomerization, aiming for high conversion and selectivity.
General Isomerization of Longifolene to this compound
The fundamental mechanism involves the generation of a carbonium ion at the double bond of longifolene upon reaction with acid sites, which then undergoes rearrangement to the more stable this compound structure.[2]
Caption: Acid-catalyzed isomerization of longifolene.
A variety of acid catalysts have been employed for this transformation, including:
-
Boric acid[9]
-
Boron trifluoride etherate[2]
-
Acid-treated silica gel[2]
-
Amberlyst-15[2]
-
Montmorillonite clay K10[2]
-
Nanocrystalline sulfated zirconia[2]
Experimental Protocol: Isomerization using an Ion Exchange Resin
This protocol describes the synthesis of this compound from longifolene using a strong acid cation exchange resin, Indion-140.[8]
Materials:
-
Longifolene
-
Acetic Anhydride
-
Indion-140 resin
-
Sodium bicarbonate solution
Equipment:
-
1 L two-necked round-bottom flask
-
Thermometer
-
Fractionating column
-
Oil bath with thermostat
-
Magnetic stirrer
Procedure:
-
Charge the reaction flask with 306 g (1.5 moles) of longifolene, 204 g (2 moles) of acetic anhydride, and 15.3 g (3% of total feed) of Indion-140 resin.[8]
-
Adjust the initial pressure to 150 mmHg.[8]
-
Begin magnetic stirring and gradually raise the temperature of the oil bath to maintain a reaction temperature of 80-90 °C.[8]
-
Continuously fractionate out the acetic acid formed during the reaction, using a reflux ratio of 20:1.[8]
-
Gradually reduce the system pressure from 150 mmHg to 25 mmHg over the course of the reaction, maintaining a steady reflux at the specified pot temperature.[8]
-
Continue the reaction for up to 25 hours.[8]
-
Monitor the reaction progress by periodically withdrawing an aliquot of the reaction mixture, washing it to neutrality with sodium bicarbonate solution, and analyzing by gas chromatography.[8]
-
Upon completion, the reaction mixture contains this compound, which can be further purified by fractional distillation.[8] A purified sample can contain up to 94.30% this compound.[8]
Synthesis of Allothis compound
A notable rearrangement of longifolene can also lead to the formation of a unique tricyclic isomer known as allothis compound.[7] This discovery has expanded the landscape of longifolene-derived compounds.
Biological Activities and Potential Applications
The isomeric forms of this compound exhibit a range of biological activities, which are often dependent on their specific stereochemistry. This stereoselectivity is a critical consideration in drug development and other applications.[10]
Insect Repellent Activity
(-)-Isolongifolene is a precursor for the synthesis of (-)-isolongifolenone, which has been identified as a potent insect repellent.[11] This highlights the potential for developing natural product-based insect control agents.
Fragrance Industry
This compound and its derivatives are widely used in the fragrance industry due to their desirable woody, amber, and sometimes floral or incense-like odors.[3][12] They are incorporated into a variety of consumer products, including perfumes, detergents, soaps, and cosmetics.[3]
Potential as a Chiral Ligand
Hydrogenated this compound has been utilized as a bridged core structure for the preparation of chiral ligands for the estrogen receptor.[3] This suggests potential applications in regulating fertility, treating breast cancer, and in hormone replacement therapy.[3] The development of isomerically pure compounds is essential for such targeted therapeutic approaches.[13]
Tyrosinase Inhibition
This compound has been shown to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[3] This property could be exploited in cosmetic or pharmaceutical preparations for skin lightening or treating hyperpigmentation disorders.
The diverse biological activities of this compound isomers underscore the importance of further research into their specific mechanisms of action and structure-activity relationships.[14][15]
Experimental Workflows for Analysis and Application Development
The following diagram illustrates a typical workflow for the investigation of this compound isomers, from synthesis to the evaluation of biological activity.
Caption: A generalized workflow for isomer research.
Conclusion
The isomeric forms of this compound represent a versatile class of sesquiterpenes with significant commercial and scientific interest. The ability to synthesize specific isomers from the readily available precursor, longifolene, opens up numerous avenues for research and development in perfumery, agriculture, and medicine. A detailed understanding of the synthesis, properties, and biological activities of each isomer is paramount for harnessing their full potential. This guide provides a foundational resource for scientists and researchers working in these dynamic fields. Further investigations into the precise mechanisms of action of these isomers are warranted to unlock new applications and innovations.
References
- 1. Technologies Details | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
- 2. EP1644305B1 - Catalytic process for the preparation of this compound - Google Patents [patents.google.com]
- 3. (-)-isolongifolene, 1135-66-6 [thegoodscentscompany.com]
- 4. This compound | C15H24 | CID 11127402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isolongifolanone | Givaudan [givaudan.com]
- 6. Cas 1135-66-6,this compound | lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. sphinxsai.com [sphinxsai.com]
- 9. patents.justia.com [patents.justia.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. (−)-Isolongifolene ≥98.0% (sum of enantiomers, GC) | 1135-66-6 [sigmaaldrich.com]
- 12. BRPI0802801A2 - Method of Obtaining this compound by Isomerizing Longifolene Using an Acid - Google Patents [patents.google.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. Tailored Functionalization of Natural Phenols to Improve Biological Activity [mdpi.com]
- 15. Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Isolongifolene: A Technical Guide to its Origins and Putative Roles in Plant Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isolongifolene, a tricyclic sesquiterpene, is a recognized component in the fragrance and flavor industries and is noted for its potential as a natural insecticide.[1] While its commercial applications are well-documented, its specific functions within plant metabolism remain an area of active investigation. This technical guide synthesizes the current understanding of this compound, focusing on its biosynthetic origins from its precursor, longifolene, and its inferred roles in plant defense and chemical communication. This document provides a framework for researchers by detailing hypothetical signaling pathways, presenting quantitative data on related compounds to serve as a proxy, and outlining established experimental protocols for the analysis of sesquiterpenes.
Biosynthesis of this compound: An Indirect Pathway
Current scientific literature indicates that this compound is primarily formed through the acid-catalyzed rearrangement of its isomer, longifolene.[2][3] A direct enzymatic synthesis of this compound in plants has not yet been definitively identified. The biosynthesis of longifolene, however, is well-characterized and originates from the ubiquitous precursor, farnesyl diphosphate (FPP), through a cationic polycyclization cascade.[4]
The enzyme responsible for the initial cyclization of FPP is longifolene synthase.[5] This enzyme catalyzes a complex series of reactions to form the characteristic tricyclic structure of longifolene.
Putative Roles of this compound in Plant Metabolism
While direct experimental evidence for the specific roles of this compound is limited, its chemical nature as a sesquiterpene volatile organic compound (VOC) allows for informed hypotheses based on the well-documented functions of similar molecules in plant biology.
Plant Defense
Secondary metabolites, particularly terpenes, are central to plant defense mechanisms against herbivores and pathogens.[6][7] this compound's reported insecticidal properties suggest a direct role in deterring insect feeding.[1] Like other terpenes, it may act as an antifeedant, a toxin, or a disruptor of insect hormone function.
Herbivore or pathogen attack triggers a complex signaling cascade within the plant, often involving phytohormones like jasmonic acid (JA) and salicylic acid (SA).[8][9] This signaling upregulates the biosynthesis of defense compounds, including terpenes. It is plausible that the production of longifolene, and subsequently this compound, is elevated under biotic stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Isoprene Acts as a Signaling Molecule in Gene Networks Important for Stress Responses and Plant Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Longifolene synthase - Wikipedia [en.wikipedia.org]
- 6. The Multifunctional Roles of Polyphenols in Plant-Herbivore Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Thermal Stability of Isolongifolene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolongifolene, a tricyclic sesquiterpene hydrocarbon, is a significant isomer of longifolene. It is primarily utilized in the fragrance and perfumery industries for its characteristic woody and amber notes.[1] The thermal stability of fragrance ingredients like this compound is a critical parameter, influencing their application in various consumer products that may be subjected to elevated temperatures during manufacturing or use. This technical guide provides a comprehensive overview of the thermal stability of this compound, including methodologies for its evaluation and potential degradation pathways. While specific experimental data on the thermal decomposition of pure this compound is limited in publicly available literature, this guide extrapolates from the known thermal behavior of other sesquiterpenes and outlines the experimental protocols necessary for a thorough investigation.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermal stability.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | [2] |
| Molar Mass | 204.35 g/mol | [2] |
| Boiling Point | 254-256 °C (for Longifolene) | [2] |
| Density | 0.928 g/cm³ (for Longifolene) | [2] |
Note: Some physical properties are listed for its precursor, longifolene, due to the limited availability of data for pure this compound.
Thermal Stability Analysis of Sesquiterpenes
The thermal stability of sesquiterpenes, including this compound, can be systematically evaluated using a suite of thermoanalytical techniques. These methods provide quantitative data on mass loss as a function of temperature, phase transitions, and the identity of degradation products.
Data Presentation: Comparative Thermal Properties of Sesquiterpenes
To provide a context for the expected thermal behavior of this compound, the following table summarizes the vaporization enthalpies and boiling points of several other sesquiterpene hydrocarbons. These values are indicative of the volatility and intermolecular forces within this class of compounds, which in turn relate to their thermal stability.
| Sesquiterpene | Vaporization Enthalpy (ΔHvap) at 298.15 K (kJ/mol) | Boiling Point (°C) |
| β-Patchoulene | 64.5 ± 1.5 | 257.2 |
| Cycloseychellene | 65.2 ± 1.6 | 258.9 |
| α-Guaiene | 65.8 ± 1.5 | 260.4 |
| Seychellene | 66.5 ± 1.6 | 262.2 |
| α-Patchoulene | 67.2 ± 1.5 | 263.9 |
| α-Bulnesene | 67.9 ± 1.5 | 265.7 |
| β-Elemene | 61.9 ± 1.4 | 251.5 |
| E-β-Caryophyllene | 63.8 ± 1.4 | 256.0 |
Data compiled from a correlation gas chromatographic study of sesquiterpene hydrocarbons in patchouli oil.[3]
Experimental Protocols
Detailed methodologies for the key experiments to determine the thermal stability of this compound are provided below.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a fundamental technique to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
Objective: To determine the onset temperature of decomposition and the degradation profile of this compound.
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments TGA 550, Mettler Toledo TGA/DSC 3+).
Methodology:
-
Sample Preparation: A small amount of purified this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina or platinum).
-
Instrument Setup:
-
The furnace is purged with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]
-
The instrument is tared to zero to account for the weight of the sample pan.
-
-
Thermal Program:
-
Dynamic TGA: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[5]
-
Isothermal TGA: The sample is rapidly heated to a specific temperature and held at that temperature for a defined period to observe mass loss over time.[6]
-
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is typically determined by the intersection of the baseline with the tangent of the steepest mass loss slope. The derivative of the TGA curve (DTG) shows the rate of mass loss and can be used to identify distinct degradation steps.[7]
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on phase transitions such as melting, boiling, and glass transitions.
Objective: To identify and characterize any phase transitions of this compound upon heating.
Instrumentation: A differential scanning calorimeter (e.g., TA Instruments DSC 250, Mettler Toledo DSC 3+).
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[8]
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program: The sample and reference are heated from a sub-ambient temperature (e.g., -50 °C) to a temperature above the expected boiling point at a controlled heating rate (e.g., 10 °C/min).[9] The sample is then cooled back to the starting temperature. A second heating scan is often performed to observe the behavior of the melt-quenched material.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic peaks represent melting and boiling, while exothermic peaks can indicate crystallization or decomposition. The peak area is proportional to the enthalpy change of the transition.[10]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Py-GC-MS is a powerful technique for identifying the degradation products of a material. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting volatile fragments are separated by gas chromatography and identified by mass spectrometry.
Objective: To identify the chemical structures of the thermal degradation products of this compound.
Instrumentation: A pyrolyzer unit coupled to a gas chromatograph-mass spectrometer (e.g., Frontier Lab Multi-Shot Pyrolyzer with an Agilent GC-MS system).
Methodology:
-
Sample Preparation: A small amount of this compound (microgram to milligram range) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is introduced into the pyrolyzer furnace and heated to a specific temperature (e.g., 500-900 °C) for a short duration in an inert atmosphere (helium).[11][12]
-
GC Separation: The volatile pyrolysis products are swept into the GC column where they are separated based on their boiling points and interactions with the stationary phase. A typical GC temperature program would start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 300 °C).[13]
-
MS Detection and Identification: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual degradation products.[14]
Visualization of Experimental Workflows and Degradation Pathways
Experimental Workflow for Thermal Stability Analysis
Caption: Workflow for the comprehensive thermal analysis of this compound.
Hypothetical Thermal Degradation Pathway of this compound
Based on the known thermal degradation of other terpenes, which often involves rearrangements, dehydrogenations, and fragmentation, a hypothetical degradation pathway for this compound can be proposed. High temperatures would likely induce homolytic cleavage of C-C bonds, leading to the formation of radical intermediates. These intermediates can then undergo a series of reactions to form smaller, more volatile compounds.
Caption: A proposed thermal degradation pathway for this compound.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Longifolene - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. irispublishers.com [irispublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jyx.jyu.fi [jyx.jyu.fi]
- 12. pub.h-brs.de [pub.h-brs.de]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Isolongifolene from Longifolene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolongifolene, a tricyclic sesquiterpene, is a key isomer of longifolene and a valuable compound in the fragrance, food, and pharmaceutical industries due to its characteristic woody amber odor.[1] It also serves as a precursor for the synthesis of other commercially important molecules, including the potent insect repellent (-)-isolongifolenone.[2] The synthesis of this compound is primarily achieved through the acid-catalyzed isomerization of longifolene.[3] This document provides detailed application notes and protocols for various synthetic methods, with a focus on both traditional and modern, environmentally friendly approaches.
Synthetic Pathways Overview
The core transformation from longifolene to this compound is a rearrangement reaction catalyzed by an acid. The mechanism involves the protonation of the exocyclic double bond in longifolene to form a carbocation intermediate, which then undergoes a skeletal rearrangement to the more stable this compound structure.
Historically, this isomerization was performed using corrosive mineral acids like sulfuric acid in a multi-step process, which generated significant chemical waste.[4][5] Modern synthetic strategies have shifted towards heterogeneous catalysis using solid acids. These methods offer significant advantages, including being single-step, solvent-free, and employing eco-friendly, separable, and reusable catalysts.[1][6]
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes quantitative data from various reported methods for the synthesis of this compound from longifolene, allowing for easy comparison of their efficiency and reaction conditions.
| Catalyst Type | Catalyst | Longifolene Conversion (%) | This compound Selectivity (%) | Temperature (°C) | Reaction Time (h) | Reference |
| Homogeneous Acid | Sulfuric Acid / Acetic Acid in Dioxane | ~66% (Yield) | Not specified (by-products formed) | 22-52 | 70 | [7] |
| Boron Trifluoride Etherate | Not specified | Not specified | ~100 | Not specified | [4] | |
| Bromoacetic Acid | Not specified | Not specified | Not specified | Not specified | [5] | |
| Heterogeneous Solid Acid | Nanocrystalline Sulfated Zirconia | >90 | 100 | 200 | 2 | [7] |
| Montmorillonite Clay K10 | >90 | 100 | 120 | Not specified | [8] | |
| Ion Exchange Resin (Amberlyst-15) | 95 (Yield) | Not specified | 95 | 36 | [5] | |
| Ion Exchange Resin (Indion 140) | Not specified | 94.30% (in purified sample) | 80-90 | 25 | [8] | |
| Ion Exchange Resin (D113) in Glacial Acetic Acid | Not specified | Not specified | 50-80 | 6-10 | [9] | |
| CSIR-CSMCRI Solid Acid Catalyst | 90-95 | ~100 | Not specified | Not specified | [1] |
Experimental Protocols
Protocol 1: Heterogeneous Catalysis using Nanocrystalline Sulfated Zirconia (Solvent-Free)
This protocol is based on a green, single-step synthesis that offers high conversion and selectivity with a reusable catalyst.[7]
Materials:
-
Longifolene (substrate)
-
Nanocrystalline sulfated zirconia (catalyst), pre-activated at 450°C for 2 hours
-
Two-necked round-bottom flask
-
Oil bath with temperature controller
-
Magnetic stirrer
-
Condenser
-
Syringe for sampling
-
Gas chromatograph (GC) with an appropriate column (e.g., HP-5) for analysis
Procedure:
-
Place 2 g of longifolene into the two-necked round-bottom flask.
-
Set up the flask in an oil bath equipped with a magnetic stirrer and condenser.
-
Slowly raise the temperature of the oil bath to 200°C.
-
Once the temperature is stable, add 0.2 g of the pre-activated nanocrystalline sulfated zirconia catalyst to the flask.
-
Maintain the reaction at 200°C with continuous stirring.
-
Monitor the reaction progress by withdrawing small aliquots with a syringe at regular intervals and analyzing them by gas chromatography.
-
The reaction is expected to reach approximately 90% conversion of longifolene with 100% selectivity to this compound after 2 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the solid catalyst from the liquid product by filtration. The product can be further purified if necessary, though this method yields high purity.
-
The recovered catalyst can be washed (e.g., with ethyl acetate), dried in an oven at 110°C, and calcined at 550°C for regeneration and reuse.[7]
Protocol 2: Homogeneous Catalysis using Sulfuric and Acetic Acid
This protocol represents a more traditional, though less environmentally friendly, method.[7]
Materials:
-
Longifolene
-
Glacial acetic acid
-
50% Sulfuric acid
-
Dioxane
-
Petroleum ether
-
Ammonium sulfate
-
Reaction vessel with stirring capability
-
Water bath
Procedure:
-
Dissolve 200 g of longifolene in 500 mL of glacial acetic acid and 475 mL of dioxane in a suitable reaction vessel.
-
Add 40 mL of 50% sulfuric acid to the mixture.
-
Stir the mixture at 22-24°C for 60 hours.
-
After the initial stirring period, warm the mixture to 52°C for 10 hours.
-
Pour the reaction mixture into 600 mL of water.
-
Treat the aqueous layer with ammonium sulfate and then extract three times with 50 mL of petroleum ether.
-
Combine the organic extracts, wash with water, and then dry the solution to evaporate the solvent.
-
The resulting product contains approximately 66% this compound along with other by-products such as sesquiterpene alcohols.[5][7] Further purification by distillation is required.
Visualizations
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis of this compound from longifolene, from reaction setup to product analysis and catalyst recycling.
References
- 1. Technologies Details | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
- 2. (-)-Isolongifolene = 98.0 GC sum of enantiomers 1135-66-6 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. BRPI0802801A2 - Method of Obtaining this compound by Isomerizing Longifolene Using an Acid - Google Patents [patents.google.com]
- 5. EP1644305B1 - Catalytic process for the preparation of this compound - Google Patents [patents.google.com]
- 6. Catalytic process for the preparation of this compound | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. CN104151128A - Preparation method of this compound - Google Patents [patents.google.com]
Application Notes: Analytical Techniques for the Identification of Isolongifolene
Introduction
Isolongifolene is a tricyclic sesquiterpene hydrocarbon, an isomer of the naturally occurring longifolene. It is a significant compound in the fragrance and flavor industries and a common target in synthetic organic chemistry. Accurate and reliable identification of this compound in complex mixtures, such as essential oils or reaction products, is crucial for quality control, research, and development. These application notes provide detailed protocols for the identification and characterization of this compound using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Identification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for separating and identifying volatile and semi-volatile compounds. It offers high sensitivity and provides structural information through mass spectral fragmentation patterns, making it ideal for the analysis of sesquiterpenes like this compound.
Quantitative Data Summary: GC-MS
The identification of this compound by GC-MS is based on its retention time relative to other components and its characteristic mass spectrum. The molecular weight of this compound (C₁₅H₂₄) is 204.35 g/mol .
| Parameter | Value/Description | Reference |
| Retention Time (RT) | 15.63 min (Typical, varies with conditions) | [1] |
| Molecular Ion [M]⁺ | m/z 204 (Relative Intensity: 31.60%) | [2] |
Table 1: Key Electron Ionization (EI) Mass Fragments for this compound. The table below lists the most significant mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization mass spectrum of this compound. The base peak is at m/z 161.[2]
| m/z | Relative Intensity (%) | Putative Fragment |
| 161 | 99.99 | [M - C₃H₇]⁺ |
| 175 | 61.50 | [M - C₂H₅]⁺ |
| 133 | 41.70 | [C₁₀H₁₃]⁺ |
| 204 | 31.60 | [C₁₅H₂₄]⁺ (Molecular Ion) |
Experimental Protocol: GC-MS Analysis
This protocol outlines a general procedure for the GC-MS analysis of this compound, suitable for samples like essential oils or reaction mixtures.
1. Sample Preparation:
-
Dilute the sample (e.g., essential oil, reaction product) in a volatile solvent such as hexane or ethyl acetate to a final concentration of approximately 100-1000 µg/mL.
-
Vortex the solution to ensure homogeneity.
-
If solid particles are present, filter the sample through a 0.45 µm syringe filter into a clean GC vial.
2. Instrumentation (Example Parameters):
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Column: HP-5ms (5% Phenyl Methyl Siloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 240 °C.
-
Hold: Maintain 240 °C for 5 minutes.
-
-
Injection Volume: 1 µL.
3. Mass Spectrometer Settings:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 35-400.
-
Solvent Delay: 3 minutes.
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its expected retention time.
-
Compare the acquired mass spectrum of the peak with a reference spectrum from a spectral library (e.g., NIST, Wiley).
-
Confirm the presence of the characteristic molecular ion (m/z 204) and key fragment ions (m/z 161, 175, 133) as listed in Table 1.
Visualization: GC-MS Workflow
Caption: Workflow for this compound Identification by GC-MS.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. ¹H (proton) and ¹³C (carbon-13) NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for definitive identification.
Quantitative Data Summary: NMR
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
Table 2: ¹H NMR Chemical Shifts and Assignments for this compound (in CDCl₃).
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |
| H-5 | 5.15 | d |
| H-8 | 2.15 | m |
| H-1, H-9, H-10 | 1.30-1.90 | m |
| H-3, H-4 | 1.30-1.90 | m |
| Me-12 | 1.00 | s |
| Me-13 | 0.90 | s |
| Me-14 | 0.90 | s |
| Me-15 | 0.90 | s |
Table 3: ¹³C NMR Chemical Shifts and Assignments for this compound (in CDCl₃).
| Carbon Position | Chemical Shift (δ, ppm) |
| C-6 (C=) | 150.3 |
| C-5 (=CH) | 115.6 |
| C-7 (C) | 54.4 |
| C-11 (C) | 48.7 |
| C-1 (CH) | 46.9 |
| C-8 (CH) | 45.2 |
| C-2 (C) | 36.9 |
| C-10 (CH₂) | 35.8 |
| C-9 (CH₂) | 32.3 |
| C-4 (CH₂) | 31.8 |
| C-14 (CH₃) | 31.5 |
| C-15 (CH₃) | 26.6 |
| C-3 (CH₂) | 25.5 |
| C-13 (CH₃) | 25.0 |
| C-12 (CH₃) | 24.3 |
(Note: Specific chemical shifts and multiplicities can vary slightly based on solvent and spectrometer frequency. The data presented is a representative compilation from literature sources.)
Experimental Protocol: NMR Analysis
This protocol describes the preparation and analysis of a sample for 1D NMR spectroscopy. For complete structural assignment, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are recommended.
1. Sample Preparation:
-
Ensure the sample of this compound is pure or has been isolated (e.g., by preparative GC or column chromatography).
-
Weigh approximately 5-10 mg of the purified sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% TMS as an internal reference standard.
-
Cap the NMR tube and gently invert it several times or use a vortex mixer at low speed to dissolve the sample completely.
2. Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm broadband probe.
-
Temperature: 298 K (25 °C).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: ~16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16.
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: ~240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
3. Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Reference the spectra to the TMS peak at 0.00 ppm for ¹H and ¹³C.
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants in the ¹H spectrum.
-
Compare the observed chemical shifts in both ¹H and ¹³C spectra to the reference data provided in Tables 2 and 3 to confirm the structure of this compound.
Visualization: NMR Workflow
Caption: Workflow for this compound Identification by NMR.
References
Application Note: Quantitative Analysis of Isolongifolene using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isolongifolene, a tricyclic sesquiterpene hydrocarbon, is a significant compound in the fragrance industry and a common component of various essential oils. Accurate and reliable quantification of this compound is crucial for quality control, purity assessment, and research in natural product chemistry and drug development. This application note presents a detailed protocol for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology described herein provides a robust framework for sample preparation, instrument setup, and data analysis, ensuring high sensitivity and specificity.
Introduction
This compound (C₁₅H₂₄, Molar Mass: 204.35 g/mol ) is a structural isomer of longifolene, often found in pine resins and various essential oils. Its characteristic woody and ambergris-like scent makes it a valuable ingredient in perfumery. Beyond its aromatic properties, this compound and its derivatives are also explored for potential pharmaceutical applications. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the separation and identification of volatile and semi-volatile compounds like this compound from complex mixtures. The high chromatographic resolution of GC combined with the sensitive and specific detection of MS allows for accurate quantification and structural elucidation. This document provides a comprehensive protocol for the GC-MS analysis of this compound, intended for researchers and professionals in relevant fields.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible results. The following protocol is recommended for the preparation of this compound samples for GC-MS analysis.
Materials:
-
This compound standard (≥95% purity)
-
Volatile organic solvent (e.g., hexane, ethyl acetate, or acetone of analytical grade)
-
Volumetric flasks (Class A)
-
Micropipettes
-
Autosampler vials (2 mL) with caps
Protocol:
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 10 mg of this compound standard.
-
Dissolve the standard in a 10 mL volumetric flask with the chosen solvent.
-
Ensure the standard is completely dissolved by vortexing.
-
-
Calibration Standards Preparation:
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.
-
Use the same solvent for all dilutions to maintain matrix consistency.
-
-
Sample Preparation:
-
For unknown samples, dissolve a precisely weighed amount in the chosen solvent to achieve a concentration within the calibration range.
-
If the sample is in a complex matrix (e.g., essential oil), a preliminary clean-up step such as solid-phase extraction (SPE) may be necessary to remove interfering substances.
-
For volatile analysis in complex matrices like wine, headspace solid-phase microextraction (HS-SPME) can be employed.
-
Filter the final solution using a 0.22 µm syringe filter into a GC-MS autosampler vial.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS, Shimadzu GC-MS).
GC Conditions:
| Parameter | Value |
|---|---|
| Column | VF-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, hold for 5 minutes |
MS Conditions:
| Parameter | Value |
|---|---|
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Scan Range | 40-400 amu |
| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| Transfer Line Temperature | 250 °C |
Quantitative Data Presentation
For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the quantifier ion against the concentration of the prepared standards. The concentration of this compound in unknown samples can then be determined from this curve. In one study, a purified sample of this compound showed a purity of 94.30%.
Table 1: Key Quantitative Parameters for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₅H₂₄ | |
| Molecular Weight | 204.35 g/mol | |
| Retention Time (RT) | ~15.63 min | |
| Quantifier Ion (m/z) | 161 | |
| Qualifier Ions (m/z) | 204, 175, 133 |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and accurate approach for the quantification of this compound. The protocol for sample preparation, instrumental conditions, and data analysis can be readily implemented in a laboratory setting. This method is suitable for a wide range of applications, from quality control in the fragrance industry to research and development of new pharmaceutical products containing this sesquiterpene. Adherence to the described protocols will ensure high-quality data for the confident quantification of this compound.
Application Notes and Protocols: Isolongifolene in the Fragrance Industry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolongifolene, a tricyclic sesquiterpene derived from the isomerization of longifolene, is a cornerstone of the fragrance industry, prized for its unique woody and amber scent profile.[1][2] This versatile molecule serves not only as a fragrance ingredient in its own right but also as a crucial precursor for the synthesis of several derivatives with diverse and valuable olfactory properties. These compounds find widespread application in fine fragrances, personal care products, cosmetics, and household goods, where they impart depth, warmth, and complexity to scent compositions.[1][2][3] This document provides detailed application notes and experimental protocols relevant to the use of this compound and its derivatives in the fragrance industry.
Olfactory Profile and Applications
This compound and its key derivatives offer a range of woody and amber notes that are highly sought after by perfumers. The primary compounds of interest and their olfactory characteristics are summarized below.
Table 1: Olfactory Profile and Applications of this compound and Key Derivatives
| Compound | CAS Number | Olfactory Description | Typical Applications | Recommended Usage Level (in fragrance concentrate) |
| This compound | 1135-66-6 | Woody, amber, with an incense-like character.[1][3] | Fine fragrances, cosmetics, soaps, detergents, deodorants.[1][3] | Up to 4.0%[3] |
| Isolongifolanone (Piconia) | 23787-90-8 | Fresh, woody, dry, and diffusive with a rich amber quality. Possesses aspects of patchouli and vetiver.[4] | Woody and tobacco-aromatic flavorings, fine fragrances, personal care products.[4] | Up to 15%[5] |
| Isolongifolenyl Acetate | 61931-82-6 | Strong cedar-vetiver odor, reminiscent of cedryl and vetiveryl acetates. | Fine fragrances, particularly with floral or citrus-woody character. | Not specified in retrieved results. |
| Isolongifolenyl Ethers | Proprietary | Varies; can introduce non-woody, musk-like characteristics.[6] | Fine fragrances, aiming for unique musk or other non-woody scent profiles.[6] | Not specified in retrieved results. |
Experimental Protocols
Protocol 1: Synthesis of Isolongifolanone from this compound
This protocol describes a common method for the synthesis of isolongifolanone, a key fragrance derivative of this compound, via allylic oxidation.
Materials:
-
This compound (purity ≥ 85%)
-
tert-Butyl hydroperoxide (TBHP), 70% in water
-
Copper (Cu) powder or copper catalyst
-
tert-Butyl alcohol (TBA)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Toluene or other suitable organic solvent
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, charge the this compound and tert-butyl alcohol (TBA) in a 1:1 mass ratio.
-
Catalyst Addition: Add the copper catalyst to the flask. The mass of the catalyst should be approximately 3% of the mass of the this compound.
-
Initiation of Reaction: Heat the mixture to 80°C with continuous stirring.
-
Addition of Oxidant: Slowly add tert-butyl hydroperoxide (TBHP) dropwise to the reaction mixture. The molar ratio of TBHP to this compound should be approximately 3.5:1. Maintain the reaction temperature at 80°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 80°C for 12 hours. The progress of the reaction can be monitored by gas chromatography (GC) by taking small aliquots from the reaction mixture.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like toluene and transfer it to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize any acidic byproducts, followed by washing with water until the aqueous layer is neutral.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to obtain pure isolongifolanone.
Characterization: The final product should be characterized by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm its identity and purity.
Protocol 2: Sensory Evaluation using Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. This allows for the identification of odor-active compounds in a fragrance mixture.
Equipment:
-
Gas Chromatograph (GC) with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
Appropriate GC column for terpene analysis (e.g., DB-5, DB-WAX).
-
Humidifier for the ODP air supply.
-
Data acquisition system for both FID and sensory data.
-
Trained sensory panelists.
Procedure:
-
Sample Preparation: Prepare a solution of the fragrance material (e.g., this compound or its derivatives) in a suitable solvent (e.g., ethanol) at a concentration appropriate for GC analysis.
-
GC-FID/O Setup:
-
Install the appropriate GC column and set the GC oven temperature program. A typical program for sesquiterpenes might start at 50°C and ramp up to 250°C.
-
The column effluent is split between the FID and the ODP. A split ratio of 1:1 is common.
-
The transfer line to the ODP should be heated to prevent condensation of the analytes.
-
Humidified air is mixed with the effluent at the ODP to prevent the nasal passages of the panelist from drying out.
-
-
Sensory Evaluation:
-
A trained panelist sits at the ODP and sniffs the effluent as the chromatogram runs.
-
The panelist records the time at which an odor is detected, describes the character of the odor (e.g., "woody," "amber," "earthy"), and rates its intensity on a predefined scale (e.g., a 5-point scale from no odor to very strong odor).
-
This process is typically repeated with multiple panelists to ensure the reproducibility of the results.
-
-
Data Analysis:
-
The sensory data (retention time, odor descriptor, and intensity) is correlated with the peaks in the FID chromatogram.
-
By comparing the retention times with those of known standards and analyzing the mass spectra (if a mass spectrometer is also used), the odor-active compounds can be identified.
-
Protocol 3: Stability Testing of a Fragrance in a Consumer Product Base
This protocol outlines a general procedure for assessing the stability of a fragrance ingredient like this compound in a cosmetic or household product.
Materials:
-
Fragrance oil containing this compound.
-
Unfragranced product base (e.g., lotion, shampoo, detergent).
-
Packaging identical to the final product packaging.
-
Control samples (unfragranced base and fragranced base in inert glass containers).
-
Environmental chambers capable of maintaining constant temperature and humidity, and a UV light cabinet.
Procedure:
-
Sample Preparation: Incorporate the fragrance oil containing this compound into the product base at the desired concentration. Package the fragranced product in the final intended packaging. Prepare control samples.
-
Initial Analysis (Time Zero):
-
Physical and Chemical Properties: Evaluate and record the initial appearance, color, pH, and viscosity of the product.
-
Olfactory Evaluation: A trained sensory panel evaluates the initial odor profile of the fragranced product.
-
Analytical Chemistry: Use GC-MS to obtain an initial chromatogram of the fragrance profile in the product.
-
-
Accelerated Stability Testing:
-
Elevated Temperature: Store samples at elevated temperatures (e.g., 40°C, 50°C) for a period of 1 to 3 months. This is used to predict long-term stability at room temperature.
-
Freeze-Thaw Cycles: Subject samples to multiple cycles of freezing (e.g., -10°C for 24 hours) and thawing (room temperature for 24 hours). This assesses the product's stability under fluctuating temperatures.
-
Light Exposure: Expose samples to controlled UV light to simulate exposure to sunlight or retail lighting.
-
-
Real-Time Stability Testing: Store samples under normal, ambient conditions (e.g., 25°C/60% RH) for the intended shelf life of the product (e.g., 12, 24, or 36 months).
-
Periodic Evaluation: At predetermined intervals (e.g., 1, 2, 3 months for accelerated testing; 3, 6, 12, 24, 36 months for real-time testing), withdraw samples from each storage condition and re-evaluate the physical, chemical, and olfactory properties as described in the initial analysis.
-
Data Comparison: Compare the results from each time point to the initial analysis to identify any changes in color, pH, viscosity, or odor. Analyze the GC-MS data to detect any degradation of the fragrance ingredients.
Visualizations
Caption: Synthesis pathway of this compound and its key derivatives.
Caption: Experimental workflow for Gas Chromatography-Olfactometry (GC-O).
Caption: Logical relationships in a typical fragrance composition.
References
- 1. iltusa.com [iltusa.com]
- 2. US3718698A - this compound processes and product - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. One-Step Synthesis of Isolongifolanone and Their Derivatives [yyhx.ciac.jl.cn]
- 5. media.timtul.com [media.timtul.com]
- 6. parfums-de-grasse.com [parfums-de-grasse.com]
Application Notes and Protocols for Isolongifolene Derivatives in Pharmacological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacological activities of isolongifolene derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed protocols for key experimental assays are provided to facilitate further research and drug development.
Anticancer Activity
This compound derivatives have emerged as a promising class of compounds with potent cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, generation of reactive oxygen species (ROS), and modulation of critical signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of various this compound derivatives, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Table 1: Anticancer Activity of Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine Derivatives
| Compound | MCF-7 (IC50, µM) | HeLa (IC50, µM) | HepG2 (IC50, µM) |
| 4i | 0.33 ± 0.24 | 0.52 ± 0.13 | 3.09 ± 0.11 |
Table 2: Anticancer Activity of Isolongifolenone-Based Caprolactam Derivatives
| Compound | MCF-7 (IC50, µM) | HepG2 (IC50, µM) | A549 (IC50, µM) |
| E10 | 0.32 | 1.36 | 1.39 |
Table 3: Anticancer Activity of Isolongifolanonyl Pyrazole Derivatives
| Compound | HepG2 (IC50, µM) | HUVECs (IC50, µM) |
| 3a | 5.27 ± 0.5 | - |
| 3c | 6.71 ± 0.4 | - |
| 3e | 4.68 ± 0.2 | - |
| 3h | - | 15.42 ± 0.6 |
| 3i | - | 4.74 ± 0.3 |
| 3j | 4.57 ± 0.5 | - |
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their anticancer effects through various mechanisms. A key mechanism is the induction of apoptosis, often mediated by the generation of reactive oxygen species (ROS) and the modulation of the p53/mTOR/autophagy pathway.[1][2][3]
Several this compound derivatives have been shown to increase intracellular ROS levels, leading to mitochondrial dysfunction and subsequent apoptosis.[1][2] This is a common mechanism for many anticancer agents, as cancer cells often have a higher basal level of ROS, making them more susceptible to further oxidative stress.
Caption: this compound derivatives induce apoptosis via ROS generation.
Certain this compound-based caprolactam derivatives, such as compound E10, have been found to induce autophagy-associated cell apoptosis in cancer cells by upregulating p53 and inhibiting the mTOR signaling pathway.[1][2][4]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole ring-containing isolongifolanone derivatives as potential CDK2 inhibitors: Evaluation of anticancer activity and investigation of action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Isolongifolenone-Based Caprolactam Derivatives as Potential Anticancer Agents via the p53/mTOR/Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Allylic Oxidation of Isolongifolene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the allylic oxidation of isolongifolene, a key transformation in the synthesis of valuable fragrance compounds and potential pharmaceutical precursors. The protocols outlined below are based on established and peer-reviewed methodologies, offering a comparative overview of different oxidative systems.
Introduction to Allylic Oxidation of this compound
This compound is a tricyclic sesquiterpene that can be derived from longifolene, a constituent of turpentine oil. Its allylic oxidation is a crucial step for the synthesis of isolongifolenone and other oxygenated derivatives. These products are of significant interest in the fragrance industry and serve as versatile intermediates in organic synthesis. The primary goal of this transformation is the selective oxidation of the allylic C-H bond to introduce a carbonyl or hydroxyl group. This document details various protocols to achieve this transformation, highlighting the reagents, conditions, and expected outcomes.
Overview of Synthetic Pathways
The allylic oxidation of this compound to isolongifolenone can be achieved through several synthetic routes. The choice of oxidant and catalyst is critical in determining the reaction's efficiency, selectivity, and environmental impact. Below is a diagram illustrating the general transformation and the common classes of reagents employed.
Application Notes and Protocols for the Microbial Transformation of Isolongifolene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the microbial transformation of the sesquiterpene isolongifolene. This document is intended to guide researchers in utilizing fungal biocatalysts for the production of novel, functionalized derivatives of this compound, which may serve as valuable synthons in drug discovery and development.
Introduction
This compound, a tricyclic sesquiterpene, presents a complex carbon skeleton that is challenging to functionalize selectively through traditional chemical methods. Microbial transformation offers a powerful alternative, leveraging the enzymatic machinery of microorganisms to introduce chemical modifications with high regio- and stereoselectivity under mild reaction conditions. Fungi, in particular, have demonstrated significant capabilities in hydroxylating and oxidizing this compound and its derivatives, yielding a variety of oxygenated products. These biotransformed compounds are of great interest due to their potential for enhanced biological activity.
Data Presentation: Quantitative Analysis of this compound Biotransformation
The following table summarizes the quantitative data from studies on the microbial transformation of this compound and its close structural analog, allothis compound.
| Microorganism | Substrate | Product(s) | Yield/Conversion Rate | Reference |
| Glomerella cingulata | (-)-Isolongifolene | (-)-Isolongifolen-9-one | 60% Conversion | [1] |
| (-)-(2S)-13-hydroxy-isolongifolen-9-one | 25% Conversion | [1] | ||
| (-)-(4R)-4-hydroxy-isolongifolen-9-one | 15% Conversion | [1] | ||
| Cunninghamella elegans | (-)-Allothis compound | 3α-Hydroxyalloisolongifolol | 4.2% Yield | [2] |
| 13-Hydroxyalloisolongifolol | 2.8% Yield | [2] | ||
| Fusarium lini | (-)-Isolongifolol | 10-Oxoisolongifolol | Not Reported | [3] |
| 10α-Hydroxyisolongifolol | Not Reported | [3] | ||
| 9α-Hydroxyisolongifolol | Not Reported | [3] | ||
| Aspergillus niger | (-)-Isolongifolol | 10α-Hydroxyisolongifolol | Not Reported | [3] |
| 9α-Hydroxyisolongifolol | Not Reported | [3] |
Signaling Pathways and Enzymology
The biotransformation of terpenes in fungi is predominantly carried out by cytochrome P450 monooxygenases (CYPs).[4][5] These heme-thiolate enzymes are capable of catalyzing the regio- and stereoselective hydroxylation of non-activated carbon atoms, a reaction that is difficult to achieve with conventional chemical synthesis. In Cunninghamella elegans, a well-established model for mammalian drug metabolism, a specific cytochrome P450, CYP5208A3, has been identified as a promiscuous enzyme involved in the biotransformation of a wide range of xenobiotics.[6][7] While its direct role in this compound transformation has not been explicitly confirmed, it is highly probable that members of the CYP superfamily are responsible for the observed hydroxylations.
Figure 1: Simplified signaling pathway for the microbial transformation of this compound.
Experimental Protocols
The following protocols are generalized from published methods for the microbial transformation of sesquiterpenes using fungal cultures. Researchers should optimize these conditions for their specific fungal strain and substrate.
Protocol 1: General Two-Stage Fermentation for Fungal Biotransformation
This protocol describes a standard two-stage fermentation technique commonly used for the biotransformation of terpenes.
Materials:
-
Fungal strain (e.g., Aspergillus niger, Cunninghamella elegans)
-
Culture medium (see Protocol 2 for examples)
-
This compound
-
Solvent for substrate dissolution (e.g., ethanol, acetone)
-
Shaking incubator
-
Autoclave
-
Sterile flasks and other labware
Procedure:
-
Stage 1: Inoculum Preparation
-
Prepare the appropriate culture medium and sterilize by autoclaving.
-
Inoculate the sterile medium with the selected fungal strain from a stock culture.
-
Incubate the culture in a shaking incubator at the optimal temperature and agitation speed for the chosen fungus (typically 25-30°C and 120-200 rpm) for 24-72 hours to obtain a healthy seed culture.
-
-
Stage 2: Biotransformation
-
Prepare the main fermentation medium in larger flasks and sterilize.
-
Inoculate the main fermentation medium with the seed culture (typically a 5-10% v/v inoculum).
-
Incubate the main culture under the same conditions as the seed culture for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add the this compound solution to the fungal culture. The final substrate concentration should be optimized (typically in the range of 0.1-1.0 g/L).
-
Continue the incubation for several days (typically 3-14 days), monitoring the transformation process periodically by TLC or GC-MS.
-
Protocol 2: Culture Media Recipes
A. Medium for Aspergillus niger
| Component | Concentration (g/L) |
| Glucose | 10.0 |
| Peptone | 5.0 |
| Yeast Extract | 5.0 |
| NaCl | 5.0 |
| K₂HPO₄ | 5.0 |
| Glycerol | 10.0 mL |
| pH | 6.0 |
B. Medium for Cunninghamella elegans
| Component | Concentration (g/L) |
| Glucose | 10.0 |
| Peptone | 5.0 |
| Yeast Extract | 5.0 |
| KH₂PO₄ | 5.0 |
| NaCl | 5.0 |
| Glycerol | 10.0 mL |
Protocol 3: Extraction and Purification of Transformation Products
Materials:
-
Fermentation broth
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Extraction
-
At the end of the fermentation, separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate multiple times with an equal volume of ethyl acetate or another suitable organic solvent.
-
Wash the mycelium with the same solvent to extract any intracellular products.
-
Combine all organic extracts.
-
-
Drying and Concentration
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude residue.
-
-
Purification
-
Subject the crude residue to column chromatography on silica gel.
-
Elute the column with a gradient of solvents (e.g., increasing polarity from hexane to ethyl acetate) to separate the different transformation products.
-
Collect fractions and analyze them by TLC or GC-MS to identify those containing the purified products.
-
Protocol 4: GC-MS Analysis of this compound and its Metabolites
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-5)
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 min
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 10 min
-
-
Injection Mode: Splitless
MS Conditions (Example):
-
Ionization Mode: Electron Impact (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-550
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Sample Preparation:
-
Dissolve a small amount of the crude extract or purified fraction in a suitable volatile solvent (e.g., ethyl acetate, hexane).
-
Inject 1 µL of the sample into the GC-MS system.
Data Analysis:
-
Identify the peaks corresponding to this compound and its transformation products by comparing their mass spectra with known standards or by interpreting the fragmentation patterns.
-
Quantify the products using an internal standard and constructing a calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Microbial Transformation of (-)-Allothis compound : Oriental Journal of Chemistry [orientjchem.org]
- 3. Microbial transformation of (-)-isolongifolol and butyrylcholinesterase inhibitory activity of transformed products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rediscovering the chemistry of the Cunninghamella species: potential fungi for metabolites and enzymes of biological, industrial, and environmental va ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07187E [pubs.rsc.org]
- 6. Cytochrome P450 5208A3 is a promiscuous xenobiotic biotransforming enzyme in Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Isolongifolene in the Synthesis of Bioactive Compounds
Introduction
Isolongifolene, a tricyclic sesquiterpene hydrocarbon (C₁₅H₂₄), is a structurally complex and synthetically versatile chiral building block.[1][2] It is primarily produced through the acid-catalyzed rearrangement of longifolene, which is abundantly available from the Indian turpentine oil of Pinus longifolia.[2] Due to its unique bridged-ring system, this compound serves as an attractive starting material for the synthesis of various bioactive compounds, finding applications in the pharmaceutical, fragrance, and food industries.[1] This document provides detailed application notes and experimental protocols for the synthesis of bioactive derivatives starting from this compound, with a focus on anticancer agents.
Application Note 1: Synthesis of Isolongifolenone, a Key Bioactive Intermediate
This compound is readily converted to its α,β-unsaturated ketone derivative, isolongifolenone, through allylic oxidation. Isolongifolenone is not only a valuable intermediate for further derivatization but also exhibits biological activities and is used in food additives and perfumes.[3] The oxidation step is crucial and can be performed efficiently using various catalytic systems.
Experimental Workflow: Allylic Oxidation of this compound
The synthesis of isolongifolenone from this compound is a direct and high-yielding allylic oxidation reaction. This process is a key first step in creating more complex bioactive molecules.
Caption: Synthetic workflow for the oxidation of this compound.
Data Summary: Isolongifolenone Synthesis
The following table summarizes the optimized reaction conditions for the synthesis of isolongifolenone from this compound.[4]
| Parameter | Value | Reference |
| Starting Material | This compound | [4] |
| Oxidizing Agent | tert-Butyl hydroperoxide (TBHP) | [4] |
| Catalyst | Copper (Cu) | [4] |
| Solvent | tert-Butyl alcohol (TBA) | [4] |
| Reaction Temperature | 80°C | [4] |
| Reaction Time | 12 hours | [4] |
| Yield | > 93% | [4] |
| Purity | 98.75% | [4] |
Detailed Experimental Protocol: Synthesis of Isolongifolenone[4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound, tert-butyl alcohol (TBA) as the solvent (mass ratio of TBA to this compound 1:1), and Copper (Cu) catalyst (3% by mass relative to this compound).
-
Addition of Oxidant: While stirring, add tert-butyl hydroperoxide (TBHP) dropwise. The recommended mole ratio of TBHP to this compound is 3.5:1.
-
Reaction: Heat the reaction mixture to 80°C and maintain this temperature for 12 hours with continuous stirring.
-
Work-up and Purification: After the reaction is complete (monitored by GC or TLC), cool the mixture to room temperature. Filter the mixture to remove the catalyst. The solvent can be removed under reduced pressure. The crude product can be purified using column chromatography on silica gel to yield pure isolongifolenone.
Application Note 2: Synthesis of Novel Isolongifolenone-Based Caprolactam Derivatives as Anticancer Agents
The isolongifolenone scaffold can be further modified to enhance its biological activity. A series of isolongifolenone-based caprolactam derivatives have been synthesized and shown to possess significant in vitro anticancer properties, inhibiting the proliferation of various cancer cell lines.[3] The synthesis involves a Beckmann rearrangement of an oxime intermediate, followed by functionalization.
Logical Workflow: From Intermediate to Bioactive Derivatives
This workflow outlines the key transformations required to convert the isolongifolenone intermediate into a library of potentially bioactive caprolactam derivatives.
Caption: Synthetic pathway to isolongifolenone-based caprolactam derivatives.
Data Summary: Anticancer Activity of Lead Compound E10
Compound E10, containing an m-trifluoromethylphenyl group, was identified as the most potent derivative among the synthesized series, demonstrating strong anti-proliferation activities against multiple human cancer cell lines.[3]
| Cell Line | Cancer Type | IC₅₀ Value of E10 (μM) | Reference |
| MCF-7 | Breast Cancer | 0.32 | [3] |
| HepG2 | Liver Cancer | 1.36 | [3] |
| A549 | Lung Cancer | 1.39 | [3] |
Representative Experimental Protocol: Synthesis of Caprolactam Derivatives
This is a representative protocol based on the transformations described in the literature.[3] Specific reagents and conditions may vary.
-
Step 1: Oximation of Isolongifolenone.
-
Dissolve isolongifolenone in a suitable solvent such as ethanol.
-
Add an excess of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
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After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude isolongifolenone oxime.
-
-
Step 2: Beckmann Rearrangement.
-
Treat the isolongifolenone oxime with a rearranging agent. Common reagents for the Beckmann rearrangement include polyphosphoric acid (PPA), p-toluenesulfonyl chloride (TsCl) in pyridine, or sulfuric acid.
-
Heat the mixture according to the chosen reagent's requirements.
-
Carefully neutralize the reaction mixture and extract the resulting caprolactam product.
-
Purify the crude product by column chromatography.
-
-
Step 3: N-Functionalization.
-
To a solution of the caprolactam in a dry aprotic solvent (e.g., DMF or THF), add a strong base (e.g., NaH) at 0°C to deprotonate the lactam nitrogen.
-
After stirring for a short period, add the desired electrophile (e.g., an alkyl or benzyl halide, such as m-trifluoromethylbenzyl bromide to synthesize a compound analogous to E10).
-
Allow the reaction to proceed at room temperature until completion.
-
Quench the reaction with water and extract the final product.
-
Purify the N-functionalized caprolactam derivative by column chromatography to yield the final bioactive compound.
-
References
Troubleshooting & Optimization
Technical Support Center: Isomerization of Longifolene to Isolongifolene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the isomerization of longifolene to isolongifolene. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data on various catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction to produce this compound?
A1: this compound is primarily produced through the acid-catalyzed isomerization of longifolene. Longifolene, a tricyclic sesquiterpene hydrocarbon, is readily available from sources like the Indian turpentine oil obtained from Chirpine (Pinus longifolia)[1].
Q2: Why is there a focus on using solid acid catalysts for this isomerization?
A2: Traditional methods for this reaction often use mineral acids like sulfuric acid, which are corrosive, hazardous to handle, and require neutralization steps that generate significant waste[1][2][3]. Solid acid catalysts are generally more environmentally friendly, easier to separate from the reaction mixture, and can often be regenerated and reused, making the process more sustainable and cost-effective[1][2].
Q3: What are the most effective solid acid catalysts for this reaction?
A3: Several solid acid catalysts have shown high efficacy. Nano-crystalline sulfated zirconia is a solid superacid that has demonstrated over 90% conversion of longifolene with nearly 100% selectivity for this compound under solvent-free conditions[1][3][4]. Other effective catalysts include montmorillonite clay K10, silica-functionalized propylsulfonic acid (SFS), and SO42-/TiO2-ZrO2 solid superacids[1][5][6].
Q4: What are the typical reaction conditions for achieving high yields?
A4: High yields are typically achieved under solvent-free conditions at elevated temperatures. For example, using nano-crystalline sulfated zirconia, the reaction is often carried out at temperatures between 120°C and 200°C[1]. With SO42-/TiO2-ZrO2, optimal conditions have been reported at 165°C for 4 hours[6].
Q5: Are there any byproducts formed during the isomerization of longifolene?
A5: While many modern solid acid catalysts offer very high selectivity (close to 100%) for this compound, older methods or suboptimal conditions can lead to byproducts. For instance, the hydration of longifolene using acetic acid and sulfuric acid can produce sesquiterpene alcohols as side products[1][4]. With highly selective catalysts like nano-crystalline sulfated zirconia or certain heteropoly acids, the formation of byproducts is minimal[4][7].
Troubleshooting Guides
This section addresses common problems encountered during the isomerization of longifolene to this compound.
Issue 1: Low Conversion of Longifolene
-
Question: My longifolene conversion is lower than expected. What are the possible causes and solutions?
-
Answer:
-
Inactive Catalyst: The catalyst may not have been properly activated. Many solid acid catalysts require pre-activation at high temperatures to remove moisture and generate active acid sites. For example, sulfated zirconia often requires activation at around 450°C before use[3]. Similarly, silica-functionalized propylsulfonic acid (SFS) may contain bound water molecules that reduce its acidity; heating the catalyst to 225°C can remove this water and enhance its activity[4].
-
Insufficient Reaction Temperature or Time: The isomerization is temperature-dependent. If the temperature is too low, the reaction rate will be slow. Review the literature for the optimal temperature range for your specific catalyst. For instance, with montmorillonite clay K10, the reaction is conducted at 120°C, while sulfated zirconia may require up to 200°C[1]. Ensure the reaction is allowed to proceed for a sufficient amount of time (often between 0.5 to 6 hours)[3].
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Poor Catalyst-Reactant Contact: In a solvent-free system, efficient stirring is crucial to ensure good contact between the liquid longifolene and the solid catalyst. Use a magnetic stirrer and ensure the reaction mixture is being agitated effectively.
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Catalyst Poisoning: Impurities in the longifolene feedstock can poison the catalyst. Ensure the purity of your starting material.
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Issue 2: Low Selectivity towards this compound
-
Question: I am observing the formation of significant byproducts. How can I improve the selectivity for this compound?
-
Answer:
-
Incorrect Catalyst Choice: Some catalysts are inherently less selective. Catalysts with excessively strong acid sites or an inappropriate pore structure might promote side reactions. Nano-crystalline sulfated zirconia and H3PW12O40/SiO2 are reported to have excellent selectivity[4][7].
-
Reaction Temperature is Too High: While higher temperatures increase the reaction rate, excessively high temperatures can sometimes lead to undesired side reactions or decomposition. Try reducing the reaction temperature to the lower end of the recommended range for your catalyst.
-
Presence of Water: For some catalytic systems, the presence of water can lead to the formation of alcohol byproducts. Using a solvent-free system and a properly dried catalyst can mitigate this issue[1].
-
Issue 3: Catalyst Deactivation and Reusability
-
Question: My catalyst's performance is decreasing with each use. How can I regenerate it?
-
Answer:
-
Regeneration Protocol: The ability to regenerate a catalyst is a key advantage of using solid acids. A common procedure for sulfated zirconia involves separating the catalyst from the reaction mixture by filtration, washing it with a solvent like ethyl acetate to remove any adhering organic material, and then drying and recalcining it (e.g., drying at 110°C followed by calcination at 550°C)[3].
-
Catalyst Instability: Some catalysts have poor thermal stability. For example, ion-exchange resins like Amberlyst-15 can swell and degrade with prolonged use at high temperatures[1]. Natural clays can also deactivate with use and may be difficult to regenerate consistently[1]. Consider using a more robust catalyst like sulfated zirconia or functionalized silica if reusability is a primary concern.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Longifolene Isomerization
| Catalyst | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity (%) | Reference |
| Nano-crystalline Sulfated Zirconia | 120 - 200 | 0.5 - 6 h | > 90 | ~100 | [1][4] |
| SO42-/TiO2-ZrO2 | 165 | 4 h | 99.1 | 97.2 (Yield) | [6] |
| Montmorillonite Clay K10 | 120 | Not Specified | > 90 | 100 | [1] |
| Silica-Functionalized Propylsulfonic Acid (Activated) | 160 | 20 min | Complete | ~100 | [4] |
| H3PW12O40/SiO2 | 25 - 180 | 3 h | 100 | 95 - 100 | [7] |
| Amberlyst-15 | 95 | 36 h | Not Specified | 95 (Yield) | [1] |
Experimental Protocols
Protocol 1: Isomerization using Nano-crystalline Sulfated Zirconia
This protocol is based on the general method described for solid superacid catalysts[3].
-
Catalyst Activation: Place the required amount of nano-crystalline sulfated zirconia catalyst in a furnace. Activate it at 450°C for 2-4 hours prior to the reaction. Allow it to cool to room temperature in a desiccator to prevent moisture absorption.
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Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a condenser, add the longifolene feedstock. The typical reactant-to-catalyst weight ratio is between 2 and 10[1]. For example, for 2g of longifolene, use 0.2g of catalyst.
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Reaction Execution: Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 180°C - 200°C). Begin vigorous stirring.
-
Monitoring the Reaction: Periodically (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a syringe. Prepare the sample for analysis by gas chromatography (GC) to monitor the conversion of longifolene and the formation of this compound.
-
Reaction Work-up: Once the reaction has reached the desired conversion (typically within 1-4 hours), cool the flask to room temperature.
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Product Isolation: Separate the solid catalyst from the liquid product by filtration. The filtrate is the crude this compound product.
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Catalyst Regeneration: The recovered catalyst can be washed with ethyl acetate, dried in an oven at 110°C for 2-4 hours, and then calcined in a muffle furnace at 550°C for 4-8 hours to be reused[3].
Protocol 2: Isomerization using Silica-Functionalized Propylsulfonic Acid (SFS)
This protocol is adapted from the procedure described by Agola et al.[5].
-
Catalyst Activation: To ensure maximum activity, heat the as-synthesized SFS catalyst at 225°C to remove strongly bound water molecules.
-
Reaction Setup: In a reaction vessel suitable for high temperatures, charge the activated SFS catalyst and the longifolene reactant.
-
Reaction Execution: Heat the solvent-free mixture to 160°C with efficient stirring.
-
Monitoring and Work-up: The reaction is reported to reach completion in as little as 20 minutes[4]. Monitor the progress via GC. Once complete, cool the mixture and separate the catalyst by filtration to obtain the this compound product. The catalyst is reported to be reusable without further treatment[4].
Mandatory Visualization
Caption: Reaction mechanism of longifolene isomerization.
Caption: Workflow for longifolene isomerization.
References
- 1. EP1644305B1 - Catalytic process for the preparation of this compound - Google Patents [patents.google.com]
- 2. Catalytic process for the preparation of this compound | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.caf.ac.cn [journals.caf.ac.cn]
- 7. BRPI0802801A2 - Method of Obtaining this compound by Isomerizing Longifolene Using an Acid - Google Patents [patents.google.com]
Technical Support Center: Acid-Catalyzed Rearrangement of Longifolene
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the acid-catalyzed rearrangement of longifolene to isolongifolene. It is intended for researchers, chemists, and professionals working in organic synthesis and drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental process.
Question: Why is the conversion of my longifolene low?
Answer: Low conversion of longifolene can stem from several factors related to the catalyst, reaction conditions, or the starting material itself.
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Catalyst Inactivity: The acid catalyst is the most critical component.
-
Solid Catalysts: Catalysts like sulfated zirconia or functionalized silica require proper preparation and activation. For instance, sulfated zirconia often needs to be calcined at high temperatures (e.g., 450-650°C) to generate the active acid sites.[1] Incomplete activation will result in poor catalytic activity.
-
Homogeneous Catalysts: Liquid acids (e.g., sulfuric acid, bromoacetic acid) can be deactivated by trace amounts of water or other impurities in the reaction mixture.
-
Catalyst Loading: Insufficient catalyst loading will lead to a slow or incomplete reaction. The reactant-to-catalyst ratio is a key parameter to optimize; typical ranges are 2-10 weight percent of catalyst to longifolene.[1]
-
-
Suboptimal Reaction Conditions:
-
Temperature: The reaction is often conducted at elevated temperatures (120-190°C).[1] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion in a given timeframe.
-
Reaction Time: Typical reaction times range from 30 minutes to 6 hours.[1][2] Monitor the reaction progress using GC or TLC to determine the optimal time.
-
-
Starting Material Purity: Impurities in the longifolene starting material can poison the catalyst or interfere with the reaction. Ensure the purity of your longifolene, for example, by distillation.[3]
Question: My reaction has gone to completion, but my isolated yield of this compound is low. What happened?
Answer: Low isolated yield despite high conversion points to issues during the workup and purification stages.
-
Product Loss During Workup:
-
Neutralization: If using a liquid acid catalyst, ensure the neutralization step is complete before extraction. Inadequate neutralization can lead to product degradation or emulsification during extraction.
-
Extraction: Use an adequate volume of a suitable organic solvent for extraction. Perform multiple extractions (e.g., 3 times) to ensure complete recovery of the product from the aqueous layer.
-
Catalyst Separation: When using solid catalysts, ensure the catalyst is completely removed by filtration. Product can be lost due to adsorption onto the catalyst surface. Wash the filtered catalyst with a small amount of fresh solvent to recover adsorbed product.[4]
-
-
Loss During Purification:
-
Distillation/Chromatography: this compound is a volatile compound. Care should be taken during solvent removal (rotoevaporation) or high-vacuum distillation to avoid product loss. When using column chromatography, select an appropriate solvent system to ensure good separation from any byproducts without excessive band broadening.
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Question: I am observing unexpected peaks in my GC-MS analysis. What are these side products?
Answer: While many modern catalysts offer very high selectivity for this compound, side reactions can occur, especially under non-optimized conditions.[4][5] The formation of side products is typically due to alternative rearrangement pathways of the carbocation intermediates.
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Isomeric Byproducts: The complex carbocation cascade can lead to the formation of other tricyclic sesquiterpene isomers besides this compound. These will have the same mass spectrum (m/z 204) but different retention times.
-
Aromatic Products: Under certain conditions, more extensive rearrangement can lead to the formation of aromatic compounds. One reported side product is 7-isopropyl-1,1-dimethyltetralin , which can become the major product depending on the specific type of sulfated zirconia catalyst used.[3]
-
Hydration Products: If water is present in the reaction mixture, particularly when using catalysts like aqueous sulfuric acid/acetic acid, sesquiterpene alcohols can be formed as byproducts.[1]
-
Polymerization: Strong acids and high temperatures can sometimes lead to the polymerization of the olefinic starting material or product, resulting in a non-volatile residue and lower yield.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed rearrangement of longifolene?
A1: The reaction proceeds via a complex carbocation rearrangement cascade. First, the exocyclic double bond of longifolene is protonated by the acid catalyst to form a tertiary carbocation. This initiates a series of 1,2-alkyl and hydride shifts, culminating in the formation of the thermodynamically more stable this compound after deprotonation.
Q2: How does the choice of acid catalyst affect the reaction?
A2: The catalyst choice is critical and significantly impacts conversion, selectivity, and reaction conditions.
-
Homogeneous Acids (e.g., H₂SO₄, bromoacetic acid): These are effective but can be corrosive, difficult to separate from the product, and may lead to more side products like alcohols if water is present.[1]
-
Solid Acids (e.g., sulfated zirconia, montmorillonite clay, functionalized silica): These are generally preferred as they are eco-friendly, easily separable by filtration, and reusable.[5] They often provide very high selectivity (~100%) for this compound under optimized, solvent-free conditions.[1][4] The nature of the acid sites (Brønsted vs. Lewis) on the solid catalyst can also influence product distribution.[3]
Q3: Are solvent-free conditions preferable?
A3: Yes. Many modern protocols using solid acid catalysts are performed under solvent-free (neat) conditions.[1][2] This offers several advantages, including higher reaction rates, easier product isolation, reduced chemical waste, and lower cost, making the process greener and more efficient.
Data Presentation
Table 1: Comparison of Catalytic Systems for Longifolene Rearrangement
| Catalyst | Temperature (°C) | Time | Conversion (%) | Selectivity for this compound (%) | Key Side Products Noted | Reference |
| Sulfated Zirconia (nano-crystalline) | 140 - 190 | 0.5 - 6 h | >90 - 92 | ~100 | Not specified; very high selectivity. | [1][4] |
| Sulfated Zirconia (varied calcination) | 180 | 1 h | 94 - 96 | 30 - 56 | 7-isopropyl-1,1-dimethyltetralin | [3] |
| Montmorillonite Clay K10 | 120 | Not specified | >90 | ~100 | Not specified; very high selectivity. | [1] |
| H₃PW₁₂O₄₀ / SiO₂ | 50 - 100 | 3 h | 100 | 95 - 100 | Not specified; very high selectivity. | [6] |
| Silica-functionalized Propylsulfonic Acid | 180 | 40 min | 100 | ~100 | Not specified; very high selectivity. | [2] |
| Acetic Acid / Sulfuric Acid | Not specified | Not specified | Not specified | Lower | Sesquiterpene alcohols | [1] |
Experimental Protocols
General Protocol for Isomerization using a Solid Acid Catalyst (e.g., Sulfated Zirconia)
This protocol is a generalized procedure based on literature reports.[1] Researchers should optimize conditions for their specific setup and catalyst.
-
Catalyst Activation: Pre-activate the sulfated zirconia catalyst in a muffle furnace at a specified temperature (e.g., 450°C) for at least 2 hours. Let it cool in a desiccator before use.
-
Reaction Setup: Equip a two-necked round-bottom flask with a magnetic stirrer, a condenser, and a thermometer or temperature probe. Place the flask in a heating mantle or an oil bath with a temperature controller.
-
Charging Reactants: Charge the flask with longifolene (e.g., 2.0 g).
-
Initiating Reaction: Begin stirring and heat the longifolene to the desired reaction temperature (e.g., 140°C). Once the temperature is stable, add the pre-activated catalyst (e.g., 0.2 g, 10 wt%).
-
Monitoring: Maintain the reaction at the set temperature under constant stirring. Periodically withdraw small aliquots (e.g., every 30-60 minutes) using a syringe, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica or celite to remove the catalyst, and analyze by Gas Chromatography (GC) to monitor the conversion of longifolene and the formation of this compound.
-
Workup: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., hexane or diethyl ether) and separate the catalyst by filtration.
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Purification: Wash the filtered catalyst with additional solvent to recover any adsorbed product. Combine the organic filtrates and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified further by vacuum distillation if necessary.
Visualizations
Caption: Reaction scheme for the acid-catalyzed rearrangement of longifolene.
Caption: Troubleshooting workflow for low yield or purity issues.
Caption: Logical relationship between inputs and outcomes.
References
- 1. EP1644305B1 - Catalytic process for the preparation of this compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 4. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 5. Catalytic process for the preparation of this compound | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
- 6. BRPI0802801A2 - Method of Obtaining this compound by Isomerizing Longifolene Using an Acid - Google Patents [patents.google.com]
optimization of reaction conditions for isolongifolene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isolongifolene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is primarily synthesized through the acid-catalyzed isomerization of longifolene.[1][2][3][4][5][6] Common catalysts employed include mineral acids (sulfuric acid/acetic acid), Lewis acids (boron trifluoride etherate), and various solid acid catalysts such as nano-crystalline sulfated zirconia, ion-exchange resins (e.g., Amberlyst-15, D113 macroporous cation exchange resin), montmorillonite clay, and acid-treated silica gel.[1][2][3][7][8] Modern methods often favor solid acid catalysts due to their environmental benefits, ease of separation, and potential for reuse.[1][5][6]
Q2: What are the main advantages of using solid acid catalysts over traditional methods?
A2: Solid acid catalysts offer several advantages over traditional homogeneous catalysts like sulfuric acid or boron trifluoride etherate.[1][4][5][6] These benefits include:
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Eco-friendliness: They reduce the generation of hazardous waste as they can be easily filtered out from the reaction mixture, unlike liquid acids that require neutralization and disposal.[1][5][6]
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Simplified Workup: The separation of the catalyst is a simple filtration step, which simplifies the product purification process.[1][2]
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Reusability: Many solid acid catalysts can be regenerated and reused multiple times, making the process more cost-effective.[1][2]
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Reduced Corrosion: Solid acid catalysts are generally less corrosive to equipment compared to strong mineral acids.[7]
-
High Selectivity: Certain solid acid catalysts, like nano-crystalline sulfated zirconia, have demonstrated high selectivity (approaching 100%) for this compound.[1][2]
Q3: My reaction yield is low. What are the potential causes and how can I improve it?
A3: Low yields in this compound synthesis can stem from several factors:
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Catalyst Deactivation: The catalyst may have lost its activity. For instance, ion-exchange resins can have poor thermal stability and swell with prolonged use, while acid can leach from silica gel-based catalysts.[1][2] Ensure your catalyst is active and, if using a reusable one, that it has been properly regenerated.
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Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. For instance, with nano-crystalline sulfated zirconia, the optimal temperature range is typically between 120°C and 200°C.[1][2] Operating outside the optimal range for your specific catalyst can lead to lower conversion rates.
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Incorrect Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Reaction times can vary significantly depending on the catalyst and temperature, ranging from less than an hour to over 36 hours.[1][2] Monitor the reaction progress using techniques like gas chromatography (GC) to determine the optimal time.[3]
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Presence of Impurities: Impurities in the starting material (longifolene) can interfere with the catalyst. Ensure the purity of your longifolene.
-
Insufficient Catalyst Loading: The ratio of catalyst to reactant is important. For nano-crystalline sulfated zirconia, the reactant to catalyst ratio can range from 2 to 10 weight percent.[1][2]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Conversion of Longifolene | Inactive catalyst. | Ensure the catalyst is properly activated before use. For example, sulfated zirconia may require activation at 400-450°C.[2] If the catalyst is reusable, ensure it has been properly regenerated after previous uses.[2] |
| Suboptimal reaction temperature. | Optimize the reaction temperature. For many solid acid catalysts, a temperature range of 120-200°C is effective.[1][2] For reactions using D113 macroporous cation exchange resin with glacial acetic acid, a lower temperature range of 50-80°C is recommended.[7] | |
| Insufficient reaction time. | Monitor the reaction progress over time using GC analysis to determine the point of maximum conversion. Reaction times can vary from 30 minutes to over 36 hours depending on the catalytic system.[1][2] | |
| Formation of By-products | Use of certain acid catalysts. | The choice of catalyst can influence selectivity. For example, the hydration of longifolene using acetic acid and sulfuric acid can produce sesquiterpene alcohols as by-products.[1] Using highly selective catalysts like nano-crystalline sulfated zirconia can yield nearly 100% this compound.[1][2] |
| Reaction conditions are too harsh. | In some cases, harsh conditions (e.g., prolonged reaction times or very high temperatures) can lead to the formation of other rearranged products.[9] | |
| Difficulty in Product Separation | Use of liquid acid catalysts. | Traditional methods using catalysts like bromoacetic acid or sulfuric acid can make product separation challenging.[1] Employing a solid acid catalyst allows for simple filtration to remove the catalyst from the product.[1][2] |
| Catalyst Instability | Thermal degradation or leaching. | Some catalysts, like Amberlyst-15, have poor thermal stability.[1][2] Acid-treated silica gel can suffer from acid leaching with prolonged use.[1][2] Consider using more stable catalysts like nano-crystalline sulfated zirconia. |
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Catalyst | Temperature (°C) | Reaction Time | Conversion (%) | Selectivity (%) | Solvent | Reference |
| Nano-crystalline Sulfated Zirconia | 120 - 200 | 0.5 - 6 h | >90 | ~100 | Solvent-free | [1][2] |
| Amberlyst-15 / Acid-treated Silica Gel | 95 | 36 h | 95 | - | - | [1][2] |
| Boron Trifluoride Etherate | Reflux | 60 min | - | - | Diethyl ether | [1][2] |
| Acetic Acid / Sulfuric Acid | 22-24 then 52 | 60 h then 10 h | ~66 (yield) | - | Dioxane | [1] |
| D113 Macroporous Cation Exchange Resin | 50 - 80 | 6 - 10 h | - | - | Glacial Acetic Acid | [7] |
| H3PW12O40 / SiO2 | 25 - 180 | 3 h | 100 | 95-100 | Cyclohexane or solvent-free | [4] |
| Indion 140 Resin | 80 - 90 | up to 25 h | - | - | Acetic Anhydride | [3] |
Experimental Protocols
1. Synthesis using Nano-crystalline Sulfated Zirconia (Solvent-Free)
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Catalyst Preparation: Zirconium isopropoxide is hydrolyzed to ZrO2 and then sulfated with sulfuric acid. The resulting solid is dried at 110°C for 8-12 hours and then calcined at 550-650°C for 2-6 hours.[1]
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Catalyst Activation: Prior to the reaction, the sulfated zirconia catalyst is activated at 400-450°C for 2-4 hours.[2]
-
Reaction Procedure:
-
2 grams of longifolene are placed in a two-necked round-bottom flask equipped with a magnetic stirrer, condenser, and temperature controller, situated in an oil bath.
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The temperature of the oil bath is raised to the desired reaction temperature (e.g., 180-190°C).
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0.2 grams of the pre-activated catalyst are added to the longifolene.
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The reaction mixture is stirred, and samples are periodically taken via syringe for analysis by gas chromatography to monitor the conversion.[2]
-
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Product Separation: After the reaction, the catalyst is separated from the product by filtration. The catalyst can be washed with ethyl acetate, dried, and calcined for reuse.[2]
2. Synthesis using Boron Trifluoride Etherate
-
Reaction Procedure:
-
Longifolene is dissolved in sodium-dried ether in a reaction vessel.
-
Boron trifluoride etherate is added to the solution.
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The mixture is refluxed on a steam bath for 60 minutes, during which it turns dark brown.
-
The reaction mixture is then cautiously added to an excess of potassium hydroxide and ice.
-
The mixture is stirred at ambient temperature for 90 minutes until the ether phase becomes straw yellow.[1][2]
-
-
Product Separation: The ether phase is separated, and the aqueous phase may be further extracted. The combined organic layers are washed with water and the ether is evaporated to yield the product.[2]
Visualizations
Caption: Experimental workflow for the synthesis of this compound using a solid acid catalyst.
Caption: A logical troubleshooting guide for addressing low yields in this compound synthesis.
References
- 1. EP1644305B1 - Catalytic process for the preparation of this compound - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. BRPI0802801A2 - Method of Obtaining this compound by Isomerizing Longifolene Using an Acid - Google Patents [patents.google.com]
- 5. Technologies Details | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
- 6. Catalytic process for the preparation of this compound | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
- 7. CN104151128A - Preparation method of this compound - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
Technical Support Center: Resolving Impurities in Synthetic Isolongifolene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering impurities during the synthesis of isolongifolene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows multiple peaks on the GC-MS analysis besides the main this compound peak. What are the likely impurities?
A1: The nature of impurities in synthetic this compound largely depends on the synthetic route employed, most commonly the acid-catalyzed isomerization of longifolene. Common impurities include:
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Unreacted Longifolene: Incomplete isomerization is a common source of this impurity.
-
Sesquiterpene Alcohols: These can form as by-products, particularly when using hydration methods with acetic acid and sulfuric acid in dioxane.[1]
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C13-Keto Acid: This degradation by-product can occur in multi-step syntheses from camphene-1-carboxylic acid.[1]
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Other Terpenes: Depending on the purity of the starting longifolene, other terpenes may be present in the final product.[2]
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Colored Impurities: The use of mineral acids can sometimes generate colored impurities, necessitating further purification.[1]
-
Residual Solvents and Reagents: Depending on the workup procedure, residual solvents (e.g., ether, dioxane) and reagents (e.g., acetic acid) may be present.
Q2: I am observing a brownish tint in my purified this compound. What is the cause and how can it be removed?
A2: A brownish or dark color in the final product is often a result of using strong mineral acids like sulfuric acid or reagents like boron trifluoride etherate during synthesis, which can lead to the formation of colored by-products.[1] To remove these colored impurities, a chemical wash is typically employed. For instance, after refluxing with boron trifluoride etherate, the resulting dark brown mixture can be treated with an excess of potassium hydroxide and ice, followed by stirring. This process can turn the ether phase from dark brown to a straw yellow color, indicating a reduction in colored impurities.[1] Subsequent water washes and evaporation of the solvent should yield a lighter-colored product.[1]
Q3: My reaction yield of this compound is high, but the purity is low. How can I improve the selectivity of the isomerization reaction?
A3: Achieving high selectivity is crucial for obtaining pure this compound. The choice of catalyst and reaction conditions plays a significant role. Using solid acid catalysts like nano-crystalline sulfated zirconia has been shown to achieve very high conversion (>90%) and 100% selectivity for the isomerized product.[1] This method also offers the advantage of being a single-step, solvent-free process, which minimizes the formation of by-products.[1] In contrast, traditional methods using mineral acids often lead to the formation of by-products like sesquiterpene alcohols.[1]
Q4: What are the recommended analytical techniques for identifying and quantifying impurities in my this compound sample?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive impurity profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for identifying and quantifying terpene-based impurities.
-
Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR can be used to identify functional groups present in the sample, helping to characterize impurities. For example, the presence of a carbonyl absorption may indicate a ketone impurity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for the structural elucidation of unknown impurities.
-
High-Performance Liquid Chromatography (HPLC): While GC is more common for volatile terpenes, HPLC can be employed for less volatile impurities or for quantitative analysis with high precision.
Data Presentation
Table 1: Comparison of Different Catalytic Systems for this compound Synthesis
| Catalytic System | Typical Conversion | Selectivity for this compound | Common Impurities/By-products | Reference |
| Acetic Acid / Sulfuric Acid in Dioxane | ~66% (this compound in dried product) | Moderate | 3-sesquiterpene alcohols | [1] |
| Boron Trifluoride Etherate | High | Moderate | Colored by-products | [1] |
| Amberlyst-15 / Acid-treated Silica Gel | Up to 95% | High | Potential for catalyst degradation products | [1] |
| Nano-crystalline Sulfated Zirconia | >90% | 100% | Minimal by-products | [1] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Synthetic this compound
-
Sample Preparation: Dilute the crude or purified this compound sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
GC-MS Instrument Conditions:
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and comparison of its mass spectrum with a reference spectrum.
-
Identify impurity peaks by searching their mass spectra against a spectral library (e.g., NIST).
-
Quantify the relative amounts of this compound and impurities by integrating the peak areas.
-
Protocol 2: Purification of this compound by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column or a packed column to ensure efficient separation. Use a round-bottom flask of an appropriate size for the volume of crude product.
-
Procedure:
-
Place the crude this compound in the distillation flask along with a few boiling chips.
-
Heat the flask gently using a heating mantle.
-
Slowly increase the temperature and collect the fractions that distill over at different temperature ranges.
-
This compound has a boiling point of approximately 255-256 °C at atmospheric pressure. Lower boiling point fractions may contain residual solvents or more volatile impurities, while higher boiling point fractions may contain less volatile by-products.
-
Monitor the purity of the collected fractions using GC-MS.
-
Combine the fractions with the highest purity of this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of synthetic this compound.
Caption: Troubleshooting logic for identifying and resolving impurities in this compound synthesis.
References
Technical Support Center: Isolongifolene Stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of isolongifolene during storage. The information is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound.
| Issue/Observation | Potential Cause | Recommended Action |
| Change in Color (e.g., yellowing) | Oxidation of the compound. | Store under an inert atmosphere (e.g., nitrogen or argon). Minimize headspace in the storage container. |
| Change in Odor | Formation of volatile degradation products. | Verify storage conditions (temperature, light exposure). Analyze the sample for impurities using GC-MS. |
| Decreased Purity/Assay Value | Chemical degradation due to improper storage. | Review storage temperature and exposure to light and air. Ensure the storage container is appropriate and properly sealed. |
| Appearance of New Peaks in Chromatogram (GC/HPLC) | Formation of degradation products. | Characterize new peaks using mass spectrometry (MS) to identify potential degradation products such as epoxides, ketones, or alcohols. |
| Inconsistent Experimental Results | Degradation of the this compound stock solution. | Prepare fresh stock solutions for critical experiments. Re-evaluate the stability of the stock solution under its storage conditions. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark place. The recommended temperature is between 15°C and 25°C (59°F and 77°F)[1][2][3]. It is crucial to store it in an airtight container, preferably under an inert atmosphere such as nitrogen or argon, to minimize exposure to oxygen and moisture[4].
Q2: What type of container should I use to store this compound?
A2: this compound should be stored in glass containers, such as amber glass vials or bottles, to protect it from light[5]. Avoid using plastic containers as terpenes can potentially interact with or degrade certain plastics[4]. Ensure the container has a tight-fitting cap to prevent exposure to air and moisture.
Q3: How does exposure to air affect this compound?
A3: Exposure to atmospheric oxygen can lead to the autoxidation of this compound, a common degradation pathway for terpenes[6][7][8]. This process can result in the formation of various oxygenated derivatives, such as hydroperoxides, alcohols, ketones, and epoxides, which will alter the purity and properties of the compound[7][9].
Q4: Can I store this compound in a refrigerator or freezer?
A4: While refrigeration can slow down degradation rates, it's important to use a completely airtight container to prevent moisture condensation upon removal from the cold environment[2]. Freezing should generally be avoided as the freeze-thaw cycle can potentially damage the compound[1]. If refrigeration is necessary, allow the container to warm to room temperature before opening to prevent condensation.
Degradation and Stability
Q5: What are the likely degradation products of this compound?
A5: Based on the autoxidation of structurally similar sesquiterpenes, the likely degradation products of this compound include this compound hydroperoxides, which can further decompose into more stable oxygenated derivatives like isolongifolenone (a ketone), isolongifolenol (an alcohol), and this compound epoxide[10].
Q6: How can I detect the degradation of this compound in my sample?
A6: Degradation can be monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID). These methods can separate and identify this compound from its degradation products[10][11]. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation.
Q7: How long can I expect this compound to be stable?
A7: The shelf life of this compound is highly dependent on the storage conditions. When stored properly in a cool, dark, and airtight container under an inert atmosphere, it can remain stable for an extended period. However, for optimal results in sensitive experiments, it is recommended to use the product within 18-24 months and to periodically test its purity[2].
Experimental Protocols
Protocol for Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various storage conditions.
1. Sample Preparation:
-
Prepare multiple aliquots of high-purity this compound in amber glass vials with airtight septa caps.
-
One set of vials will be the control group, stored under ideal conditions (e.g., 15-25°C, dark, under nitrogen).
-
Other sets of vials will be subjected to stress conditions (e.g., elevated temperature like 40°C, exposure to UV light, exposure to air).
2. Time Points:
-
Establish a schedule for sample analysis. For long-term studies, testing at 0, 3, 6, 9, 12, 18, and 24 months is recommended[12].
-
For accelerated stability studies, more frequent testing (e.g., 0, 1, 3, and 6 months) is appropriate[13][14].
3. Analytical Method:
-
Use a validated GC-FID or GC-MS method to determine the purity of this compound.
-
GC Conditions (Example):
-
Column: DB-Wax capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Inlet Temperature: 230°C
-
Oven Program: Initial temperature 140°C, ramp at 4°C/min to 230°C, hold for 5 minutes.
-
Detector: FID at 250°C
-
Carrier Gas: Nitrogen or Helium
-
4. Data Analysis:
-
At each time point, analyze a vial from each storage condition.
-
Calculate the percentage of this compound remaining relative to the initial (time 0) sample.
-
Identify and quantify any significant degradation products that appear.
5. Data Presentation:
-
Summarize the results in a table, as shown below, to compare the stability under different conditions over time.
Data Presentation
Table 1: this compound Stability Data Under Various Storage Conditions
| Storage Condition | Time (Months) | This compound Assay (%) | Major Degradation Product(s) (%) | Appearance |
| Ideal (15-25°C, Dark, N₂) | 0 | 99.5 | Not Detected | Colorless Liquid |
| 6 | 99.4 | Not Detected | Colorless Liquid | |
| 12 | 99.2 | Not Detected | Colorless Liquid | |
| Elevated Temp (40°C, Dark, Air) | 0 | 99.5 | Not Detected | Colorless Liquid |
| 3 | 97.8 | Isolongifolenone (1.5%) | Faintly Yellow | |
| 6 | 95.2 | Isolongifolenone (3.8%) | Yellowish | |
| UV Light Exposure (25°C, Air) | 0 | 99.5 | Not Detected | Colorless Liquid |
| 1 | 96.0 | Multiple Products | Yellowish | |
| 3 | 91.5 | Multiple Products | Yellow |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Visualizations
References
- 1. rootsciences.com [rootsciences.com]
- 2. How to Preserve Terpenes: Storage & Handling Guide for Cannabis Products | Terpene Belt Farms [terpenebeltfarms.com]
- 3. getcubbi.com [getcubbi.com]
- 4. abstraxtech.com [abstraxtech.com]
- 5. how to store terpenes | Medical Terpenes [medicalterpenes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. essencejournal.com [essencejournal.com]
- 9. Mechanistic studies on the autoxidation of α-guaiene: structural diversity of the sesquiterpenoid downstream products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. sphinxsai.com [sphinxsai.com]
- 12. The Shift Toward Stability Testing for Cannabis Products - Cannabis Industry Journal [cannabisindustryjournal.com]
- 13. database.ich.org [database.ich.org]
- 14. asean.org [asean.org]
Technical Support Center: Isolongifolene Separation by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the separation of isolongifolene using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor separation and co-elution of this compound with other compounds?
Poor separation is a common issue that can arise from several factors. The most likely causes are an inappropriate solvent system, improper column packing, overloading the column with the sample, or an incorrect flow rate. This compound, being a non-polar sesquiterpene, requires a non-polar mobile phase for effective separation on a polar stationary phase like silica gel.
-
Solvent System: The polarity of the mobile phase is critical. If the solvent is too polar, it will move all compounds, including this compound and impurities, down the column too quickly, resulting in poor separation. Conversely, if it's not polar enough, elution will be excessively slow. It is crucial to find a solvent system that provides a good retention factor (Rf) difference between this compound and its impurities on a Thin-Layer Chromatography (TLC) plate before scaling up to a column.
-
Column Packing: A poorly packed column with cracks, channels, or air bubbles will lead to an uneven solvent front, causing bands to widen and overlap.[1][2] Using a slurry packing method and ensuring the silica gel is fully settled and free of air can prevent this.[1]
-
Column Overloading: Applying too much sample relative to the amount of stationary phase will saturate the column, leading to broad bands that cannot be effectively resolved.[3][4] A general rule is to use a silica gel-to-sample weight ratio of 20-50:1, with higher ratios needed for more difficult separations.[1]
-
Flow Rate: A flow rate that is too fast reduces the interaction time between the compounds and the stationary phase, diminishing the separation efficiency.[3] A slower flow rate can improve separation but may lead to band broadening due to diffusion.[3]
Q2: My this compound is not eluting from the column. What should I do?
If this compound fails to elute, it suggests that its affinity for the stationary phase is too high under the current conditions.
-
Increase Solvent Polarity: The most straightforward solution is to gradually increase the polarity of the mobile phase. For a normal-phase column (e.g., silica gel), you can achieve this by incrementally adding a more polar solvent (like ethyl acetate) to your non-polar solvent (like hexanes).
-
Compound Degradation: Although less common for a stable terpene like this compound, some compounds can decompose on acidic silica gel.[5] If you suspect this, you can test the stability of your compound using a 2D TLC plate.[5][6] If instability is confirmed, consider using a deactivated stationary phase like neutral alumina or florisil.[5]
Q3: The elution of this compound is too rapid, leading to impure fractions. How can I resolve this?
Rapid elution indicates that the mobile phase is too polar, causing the compound to spend insufficient time interacting with the stationary phase. To remedy this, decrease the polarity of the eluent. For instance, if you are using a 10% ethyl acetate in hexanes mixture, try reducing it to 5% or 2% to increase the retention of this compound on the column and improve separation from less polar impurities.
Q4: I am observing band tailing or streaking for the this compound spot. What is the cause?
Band tailing can be caused by several factors:
-
Sample Insolubility: If the sample is not fully dissolved in the mobile phase when loaded, it can cause streaking.[5] Ensure the sample is dissolved in a minimal amount of a solvent in which it is highly soluble before loading.[6]
-
Column Overloading: As mentioned, loading too much sample can lead to tailing.[3]
-
Acidity of Silica Gel: Silica gel is slightly acidic and can sometimes interact with certain compounds, causing tailing.[1] While less common for hydrocarbons like this compound, if this is suspected, using neutral alumina or adding a small amount of a basic modifier like triethylamine to the eluent (if compatible with the compound) can help.
Q5: The solvent flow through the column has stopped or is extremely slow. What is the issue?
A blocked column is typically due to one of the following reasons:
-
Precipitation: The sample may have precipitated at the top of the column upon contact with the less polar mobile phase, forming a blockage.[4][5] This is more likely when the sample is dissolved in a solvent significantly more polar than the eluent.[4]
-
Fine Particles: The use of very fine silica gel particles can significantly increase backpressure and reduce flow rate.[3]
-
Clogged Frit/Cotton Plug: Particulate matter from the sample or fine silica particles can clog the column outlet.[4] Ensure your sample is filtered before loading if it contains solid impurities.[4]
Q6: How can I quickly check if my this compound is stable on silica gel?
A two-dimensional Thin-Layer Chromatography (2D TLC) test is an effective way to assess compound stability on silica.[5][6]
-
Spot your sample on one corner of a square TLC plate.
-
Run the plate in a chosen solvent system.
-
Remove the plate, dry it completely, and then rotate it 90 degrees.
-
Run the plate again in the same solvent system.
-
If the compound is stable, you will see a single spot on the diagonal. If it has degraded, you will see additional spots that are not on the diagonal.[5]
Data Presentation
Table 1: Recommended Solvent Systems for this compound Separation on Silica Gel
| Solvent System (v/v) | Polarity Index | Typical Application |
| 100% Hexane or Heptane | Very Low | Eluting very non-polar impurities. |
| 1-5% Ethyl Acetate in Hexane | Low | General purpose for separating sesquiterpenes. |
| 1-5% Diethyl Ether in Hexane | Low | Alternative to ethyl acetate systems. |
| 1-10% Toluene in Hexane | Low | Can improve separation of aromatic impurities. |
| 2-10% Dichloromethane in Hexane | Low-Medium | Use with caution due to higher polarity. |
Table 2: Impact of Chromatographic Parameters on Separation
| Parameter | To Improve Resolution | Potential Drawback |
| Particle Size | Decrease particle size[7] | Increased backpressure, slower flow rate.[3] |
| Column Length | Increase column length[7] | Longer run time, increased solvent consumption.[7] |
| Flow Rate | Decrease flow rate | Increased run time, potential for band broadening.[3] |
| Sample Load | Decrease sample amount | Lower yield per run. |
| Eluent Strength | Decrease solvent polarity | Longer run time. |
Experimental Protocols
Protocol 1: Column Preparation (Wet Slurry Packing)
-
Select Column: Choose a glass column with appropriate dimensions for the amount of sample.
-
Plug the Column: Securely place a small plug of cotton or glass wool at the bottom of the column outlet.[8]
-
Add Sand: Add a small layer (approx. 1-2 cm) of sand over the plug to create an even base.[8]
-
Prepare Slurry: In a separate beaker, mix the required amount of silica gel with the initial, non-polar eluting solvent to form a consistent slurry.[8] Swirl to remove air bubbles.[1]
-
Pack the Column: Clamp the column vertically. Fill the column about one-third with the eluting solvent.[8] Pour the silica slurry into the column in portions, allowing the solvent to drain to prevent overflow.[8]
-
Settle the Silica: Gently tap the side of the column to help the silica settle into a uniform bed and dislodge any trapped air bubbles.[8]
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Add Final Sand Layer: Once the silica has settled, add a thin layer of sand (approx. 0.5 cm) on top to protect the silica bed from disturbance when adding solvent or sample.[1][2]
-
Equilibrate: Drain the solvent until the level is just above the top sand layer. Never let the solvent level fall below the top of the stationary phase, as this will cause the column to "run dry" and crack, ruining the separation.[2]
Protocol 2: Sample Loading (Dry Loading Method)
The dry loading method is recommended when the sample has poor solubility in the initial eluent.[6]
-
Dissolve your crude sample containing this compound in a suitable, low-boiling-point solvent (e.g., dichloromethane).
-
Add a small amount of dry silica gel (approximately 10-20 times the mass of your sample) to the solution.[6]
-
Gently remove the solvent using a rotary evaporator until you are left with a dry, free-flowing powder of silica gel coated with your sample.[6]
-
Carefully add this powder to the top of the prepared column.
-
Gently tap the column to settle the sample layer.
-
Carefully add the eluting solvent to begin the separation.[6]
Protocol 3: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer. Open the stopcock to allow the solvent to flow through the column.
-
Apply Pressure (Flash Chromatography): For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.[9]
-
Collect Fractions: Collect the eluate in a series of labeled test tubes or flasks.[9]
-
Monitor Separation: Systematically analyze the collected fractions using TLC to determine which ones contain the pure this compound.
-
Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to isolate the purified this compound.[8]
Visualizations
Caption: Troubleshooting workflow for diagnosing poor separation.
Caption: General workflow for this compound purification.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Catalyst Deactivation in Isolongifolene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of isolongifolene.
Troubleshooting Guide
Issue: Decreased Longifolene Conversion and/or this compound Selectivity
A drop in catalytic performance is a common issue in the isomerization of longifolene. This guide will help you diagnose and resolve the underlying cause of catalyst deactivation.
Initial Assessment:
Before proceeding, please record the following parameters from your experiment where a decrease in performance was observed:
-
Catalyst type (e.g., sulfated zirconia, montmorillonite clay)
-
Reaction temperature (°C)
-
Reaction time (h)
-
Longifolene conversion (%)
-
This compound selectivity (%)
-
Number of catalytic cycles
Troubleshooting Workflow:
The following diagram outlines a systematic approach to troubleshooting catalyst deactivation.
Quantitative Data Summary:
The following tables provide typical data for fresh, deactivated, and regenerated solid acid catalysts used in terpene isomerization reactions. These values can serve as a benchmark for your experimental results.
Table 1: Catalyst Performance Metrics
| Catalyst State | Longifolene Conversion (%) | This compound Selectivity (%) |
| Fresh | >90 | ~100 |
| Deactivated | <70 | <95 |
| Regenerated | >85 | ~100 |
Table 2: Catalyst Characterization Data
| Catalyst State | BET Surface Area (m²/g) | Total Acidity (mmol/g) |
| Fresh Sulfated Zirconia | 80 - 120 | 0.8 - 1.2 |
| Deactivated (Coked) | 40 - 70 | 0.4 - 0.7 |
| Regenerated | 75 - 110 | 0.7 - 1.0 |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in this compound synthesis?
A1: The primary causes of deactivation for solid acid catalysts, such as sulfated zirconia, in terpene isomerization are:
-
Coke Formation: The deposition of carbonaceous materials (coke) on the active sites and within the pores of the catalyst is a common issue.[1] This blocks access to the catalytic sites for reactant molecules.
-
Poisoning: Impurities in the longifolene feedstock, such as nitrogen and sulfur compounds, or metal ions, can irreversibly bind to the active sites, rendering them inactive.[2][3]
-
Thermal Degradation: High reaction temperatures can lead to changes in the catalyst's structure, such as the collapse of the pore structure or a change in the crystalline phase of the support (e.g., from the active tetragonal phase to the less active monoclinic phase in zirconia).[4]
-
Leaching of Active Species: For some supported catalysts, the active species can leach from the support into the reaction medium, leading to a gradual loss of activity.
Q2: How can I determine if my catalyst is deactivated by coke formation?
A2: Several indicators can suggest coke formation:
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A visual change in the catalyst's color, often to a darker shade (brown or black).
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A significant decrease in the catalyst's surface area and pore volume, which can be measured by BET analysis.
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Thermogravimetric analysis (TGA) of the spent catalyst will show a weight loss in the temperature range of 200-600°C, corresponding to the combustion of deposited coke.
Q3: What is the recommended procedure for regenerating a coked sulfated zirconia catalyst?
A3: A common and effective method for regenerating a coked sulfated zirconia catalyst is calcination. This process involves heating the catalyst in the presence of an oxidizing agent (typically air or oxygen) to burn off the deposited coke.
Experimental Protocol: Catalyst Regeneration by Calcination
-
Catalyst Recovery: After the reaction, separate the catalyst from the reaction mixture by filtration.
-
Washing: Wash the catalyst with a solvent like ethyl acetate to remove any adsorbed organic molecules.[5]
-
Drying: Dry the washed catalyst in an oven at 110°C for 2-4 hours.[5]
-
Calcination: Place the dried catalyst in a furnace. Heat the catalyst in a flow of dry air to a temperature between 450°C and 550°C and hold for 3-5 hours. The exact temperature and time may need to be optimized for your specific catalyst and the extent of coking.
-
Cooling: Allow the catalyst to cool down to room temperature under a dry atmosphere before reuse.
Q4: My catalyst's activity is not fully restored after regeneration. What could be the reason?
A4: If regeneration does not fully restore the catalyst's activity, it could be due to:
-
Incomplete Coke Removal: The regeneration conditions (temperature, time) might not have been sufficient to remove all the coke.
-
Irreversible Deactivation: The catalyst may have undergone irreversible deactivation through mechanisms other than coking, such as poisoning or thermal degradation.[2]
-
Structural Damage during Regeneration: The regeneration temperature might have been too high, causing sintering of the catalyst particles or a detrimental phase change in the support material.
Q5: How can I prevent or minimize catalyst deactivation?
A5: Several strategies can be employed to prolong the life of your catalyst:
-
Feedstock Purification: Ensure the longifolene feedstock is free from potential poisons. Pre-treatment of the feedstock may be necessary.
-
Optimize Reaction Conditions: Operate at the lowest possible temperature that still provides a good conversion rate to minimize thermal degradation and potentially reduce the rate of coke formation. The typical temperature range for this compound synthesis using sulfated zirconia is 120-200°C.[5]
-
Catalyst Design: Modifying the catalyst, for instance by incorporating promoters, can sometimes enhance its stability and resistance to deactivation.
Q6: What is a standard experimental protocol to test the activity of a fresh or regenerated catalyst?
A6: The following protocol outlines a general procedure for testing the catalytic activity in a batch reactor.
Experimental Protocol: Catalyst Activity Testing
-
Catalyst Activation (for fresh catalyst): Activate the freshly prepared sulfated zirconia catalyst by calcining it at 550-650°C for 2-6 hours.[5]
-
Reactor Setup: Charge a batch reactor with longifolene and the catalyst. A typical reactant-to-catalyst ratio is in the range of 2 to 10 by weight.[5]
-
Reaction: Heat the reactor to the desired reaction temperature (e.g., 150°C) under stirring.
-
Sampling: Take samples from the reaction mixture at regular intervals.
-
Analysis: Analyze the samples using Gas Chromatography (GC) to determine the conversion of longifolene and the selectivity to this compound.
-
Data Evaluation: Plot the conversion and selectivity as a function of time to evaluate the catalyst's performance.
This compound Synthesis Pathway:
The isomerization of longifolene to this compound over a solid acid catalyst proceeds through a carbocation mechanism.
References
- 1. Identification of extremely hard coke generation by low-temperature reaction on tungsten catalysts via Operando and in situ techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Investigation of deactivation mechanisms of a solid acid catalyst during esterification of the bio-oils from mallee biomass [ideas.repec.org]
- 4. mdpi.com [mdpi.com]
- 5. EP1644305B1 - Catalytic process for the preparation of this compound - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Bioactivities of Isolongifolene and Longifolene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of two structurally related sesquiterpenes, isolongifolene and longifolene. While both compounds are isomers and share a common biosynthetic precursor, emerging research suggests they and their derivatives possess distinct bioactivities. This document summarizes the available quantitative data, details experimental methodologies for key assays, and visualizes relevant biological pathways to aid in the evaluation of these compounds for further research and development.
At a Glance: Bioactivity Comparison
| Bioactivity | This compound/Derivatives | Longifolene/Derivatives |
| Cytotoxicity | Isolongifolanone pyrazole derivative showed activity against HepG2 (IC50 = 4.57±0.5 µM) and HUVEC (IC50 = 4.74±0.3 µM) cell lines.[1] | Longifolene exhibited cytotoxic potential against prostate cancer cells (DU-145, IC50 = 78.64 µg/mL) and oral cancer cells (SCC-29B, IC50 = 88.92 µg/mL).[2][3][4] |
| Antimicrobial Activity | Isolongifolic acid demonstrated strong anti-fungal activity.[5] | Longifolene-derived diacylhydrazine compounds exhibited significant antifungal activity against various plant pathogenic fungi.[6] |
| Anti-inflammatory Activity | Data not available for this compound. | Longifolene decreased the expression of pro-inflammatory cytokines IL-4 and IL-13 in LPS-stimulated RBL-2H3 cells.[7] |
Cytotoxicity Profile
This compound Derivatives
While data on the cytotoxicity of this compound is limited, a study on its derivatives has shown promising results. Specifically, a series of isolongifolanonyl pyrazole derivatives were synthesized and evaluated for their inhibitory activities against human hepatoma (HepG2) and human umbilical vein endothelial cells (HUVECs).
| Compound | Cell Line | IC50 (µM) |
| Isolongifolanonyl pyrazole derivative 3j | HepG2 | 4.57 ± 0.5 |
| Isolongifolanonyl pyrazole derivative 3i | HUVEC | 4.74 ± 0.3 |
| Data from Rui et al., 2017[1] |
Longifolene
Longifolene has been evaluated for its cytotoxic potential against several cancer cell lines. A study by Virmani et al. (2022) reported its effects on prostate and oral cancer cell lines.[2][3][4]
| Compound | Cell Line | IC50 (µg/mL) |
| Longifolene | DU-145 (Prostate Cancer) | 78.64 |
| Longifolene | SCC-29B (Oral Cancer) | 88.92 |
| Longifolene | Vero (Normal Kidney Cells) | 246.3 |
| Data from Virmani et al., 2022[2][3][4] |
The data indicates that longifolene exhibits a degree of selectivity for cancer cells over normal cells.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of longifolene was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3][4]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., DU-145, SCC-29B) and a normal cell line (e.g., Vero) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (longifolene or this compound derivatives) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, MTT solution is added to each well and the plates are incubated for a further 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
This compound Derivatives
A study on the autoxidation products of longifolene reported that isolongifolic acid demonstrates strong anti-fungal activity.[5] While quantitative minimum inhibitory concentration (MIC) values were not provided in the text of the available abstract, the accompanying figure indicated significant growth inhibition of various fungi.
Longifolene Derivatives
Novel longifolene-derived diacylhydrazine compounds have been synthesized and evaluated for their in vitro antifungal activity against several plant pathogenic fungi. The results indicated that some of these derivatives exhibited excellent and broad-spectrum antifungal activities.[6]
| Compound | Fungus | Inhibition Rate (%) at 50 µg/mL |
| 5a | Physalospora piricola | 97.5 |
| Colletotrichum orbiculare | 80.5 | |
| Alternaria solani | 72.1 | |
| Gibberella zeae | 67.1 | |
| Chlorothalonil (Control) | Physalospora piricola | 92.9 |
| Colletotrichum orbiculare | 75.0 | |
| Alternaria solani | 45.0 | |
| Gibberella zeae | 58.3 | |
| Data from Li et al., 2021[6] |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Method)
The antifungal activity of the longifolene derivatives was evaluated using a broth microdilution method.
Workflow for Broth Microdilution Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of Cytotoxic Potential of Longifolene/Junipene Isolated from Chrysopogon zizanioides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of Cytotoxic Potential of Longifolene/Junipene Isolated from Chrysopogon zizanioides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Investigation of Active Anti-Inflammatory Constituents of Essential Oil from Pinus koraiensis (Sieb. et Zucc.) Wood in LPS-Stimulated RBL-2H3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of Isolongifolene and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic data for the sesquiterpenoid isolongifolene and its key derivatives, including isolongifolenone and isolongifolanol. The information presented is intended to aid in the identification, characterization, and analysis of these compounds in various research and development settings. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols are provided.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives.
This compound
This compound is a tricyclic sesquiterpene that serves as a common precursor for various derivatives. Its spectroscopic data provides a baseline for comparison.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Data not available in the searched resources. |
| ¹³C NMR | Data not available in the searched resources. |
| IR (Infrared Spectroscopy) | Characteristic peaks for C-H stretching and bending. |
| MS (Mass Spectrometry) | Molecular Ion (M⁺): m/z 204. Key Fragments: m/z 189, 161. |
(-)-Allothis compound and its Hydroxylated Derivatives
(-)-Allothis compound is an isomer of this compound. A study on its microbial transformation provides detailed NMR data for the parent compound and two of its hydroxylated metabolites, which can be valuable for comparative purposes.[1]
Table 2: ¹H NMR Chemical Shift Data (δ, ppm) for (-)-Allothis compound and its Derivatives in CDCl₃ [1]
| Position | (-)-Allothis compound | 3α-Hydroxyalloisolongifolol | 13-Hydroxyalloisolongifolol |
| 1 | 1.52, m | 1.80, m | 2.05, m |
| 3 | 1.44; 1.12, m | 3.57 (dd, J = 15.1, 6.0 Hz) | 1.30; 1.18, m |
| ... | ... | ... | ... |
Table 3: ¹³C NMR Chemical Shift Data (δ, ppm) for (-)-Allothis compound and its Derivatives in CDCl₃ [1]
| Position | (-)-Allothis compound | 3α-Hydroxyalloisolongifolol | 13-Hydroxyalloisolongifolol |
| 1 | 51.8, d | 41.8, d | 50.9, d |
| 2 | - | - | - |
| 3 | 38.2, t | 72.9, d | 37.9, t |
| ... | ... | ... | ... |
This compound Ketone (Isolongifolenone)
Isolongifolenone is an oxidized derivative of this compound with a characteristic carbonyl group.
Table 4: Spectroscopic Data for this compound Ketone
| Spectroscopic Technique | Key Data Points |
| ¹H NMR | Data not available in the searched resources. |
| ¹³C NMR | Data not available in the searched resources. |
| IR (Infrared Spectroscopy) | Carbonyl (C=O) absorption at ~1695 cm⁻¹, gem-dimethyl absorption at ~1375 cm⁻¹, and a methylene group absorption at ~1462 cm⁻¹ adjacent to the carbonyl group.[2] |
| MS (Mass Spectrometry) | Molecular Ion (M⁺) and fragmentation pattern characteristic of the ketone structure.[2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis is a powerful technique for separating and identifying volatile compounds. The following parameters were used for the analysis of this compound and its derivatives:
-
Gas Chromatograph: Nucon 5700
-
Column: SE-30 capillary, 30 m length
-
Initial Temperature: 140 °C
-
Final Temperature: 230 °C
-
Rate: 4 °C/minute
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 250 °C
-
Injector Port Temperature: 230 °C
-
Carrier Gas: Nitrogen
-
Flow Rate: 30 ml/min
-
Solvent: Acetone[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups within a molecule.
-
Spectrometer: Thermo Nicolet Avatar 370
-
Resolution: 4 cm⁻¹
-
Wavelength Range: 400-4000 cm⁻¹
-
Sample Preparation: A liquid sample was mixed with Nujol mull.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. The following general procedure is often employed for the analysis of terpenes:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz) is used to acquire ¹H and ¹³C NMR spectra.
-
Data Acquisition: Standard pulse sequences are used to obtain 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.
-
Data Processing: The acquired data is processed using appropriate software to obtain the final spectra for analysis.[1]
Visualizations
The following diagrams illustrate key relationships and workflows relevant to the study of this compound and its derivatives.
References
A Comparative Analysis of the Bioactivity of Isolongifolene and Other Prominent Sesquiterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of isolongifolene against other well-researched sesquiterpenes, including β-caryophyllene, α-bisabolol, and farnesene. The information is supported by experimental data from peer-reviewed studies to assist in evaluating their potential as therapeutic agents.
Quantitative Bioactivity Data
The following tables summarize the quantitative data for the anticancer, antimicrobial, and antioxidant activities of the selected sesquiterpenes. Values are presented as IC₅₀ (the concentration required to inhibit 50% of a biological process) for anticancer and antioxidant activities, and as MIC (Minimum Inhibitory Concentration) for antimicrobial activity.
Table 1: Anticancer Activity (IC₅₀ Values)
| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference(s) |
| Longifolene * | DU-145 | Prostate Cancer | 78.64 | ~385 | [1] |
| SCC-29B | Oral Cancer | 88.92 | ~435 | [1] | |
| β-Caryophyllene | HCT 116 | Colorectal Carcinoma | 3.9 | 19 | [2] |
| PANC-1 | Pancreatic Cancer | 5.5 | 27 | [2] | |
| HT-29 | Colorectal Adenocarcinoma | 12.9 | 63 | [2] | |
| MCF-7 | Breast Adenocarcinoma | 58.2 | 285 | [2] | |
| A549 | Lung Carcinoma | 18.10 | ~88.6 | [3] | |
| HeLa | Cervical Cancer | 6.31 | ~30.9 | [3] | |
| α-Bisabolol | CML-T1 | Chronic Myeloid Leukemia | 25.44 | ~114 | [4] |
| AML | Acute Myeloid Leukemia | 30.88 | ~139 | [4] | |
| α-Bisabolol Derivative (Thiosemicarbazone 3l) | K-562 | Myeloid Leukemia | - | 0.01 | [5] |
Note: Quantitative data for this compound was limited in the reviewed literature. Data for its isomer, longifolene, is presented as the closest available comparison.
Table 2: Antimicrobial Activity (MIC Values)
| Compound | Microorganism | Type | MIC (µg/mL) | MIC (µM) | Reference(s) |
| β-Caryophyllene | Staphylococcus aureus | Gram-positive Bacteria | - | 3 | [6] |
| Bacillus cereus | Gram-positive Bacteria | - | 9 | [6] | |
| Escherichia coli | Gram-negative Bacteria | - | 14 | [6] | |
| Trichophyton reesei | Fungus | - | 11 | [6] | |
| α-Bisabolol | Trichophyton tonsurans | Fungus | 2 - 8 | ~9 - 36 | [7] |
| Trichophyton mentagrophytes | Fungus | 2 - 4 | ~9 - 18 | [7] | |
| Microsporum canis | Fungus | 0.5 - 2.0 | ~2.2 - 9 | [7] | |
| Staphylococcus aureus | Gram-positive Bacteria | >1024 | >4605 | [8] | |
| Farnesene (related compounds) | Staphylococcus aureus | Gram-positive Bacteria | 75 | - | [9] |
| Acinetobacter baumannii | Gram-negative Bacteria | 150 | - | [9] | |
| Farnesol | Staphylococcus aureus (MRSA) | Gram-positive Bacteria | 2048 | ~9164 | [10] |
Table 3: Antioxidant Activity (DPPH Radical Scavenging)
| Compound | IC₅₀ (µM) | Reference(s) |
| β-Caryophyllene | 1.25 | [6] |
| Ascorbic Acid (Control) | 1.5 | [6] |
Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways implicated in the bioactivity of these sesquiterpenes and a standard experimental workflow are provided below using the DOT language for Graphviz.
Caption: PI3K/Akt/GSK-3β signaling pathway modulated by this compound.
Caption: NF-κB inflammatory pathway inhibited by various sesquiterpenes.
Caption: General experimental workflow for screening sesquiterpene bioactivity.
Experimental Protocols
Detailed methodologies for key experiments cited are provided to ensure reproducibility and critical evaluation of the presented data.
Anticancer Activity: MTT Cell Proliferation Assay
This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.
-
Cell Plating: Cancer cells (e.g., HCT 116, MCF-7) are seeded into 96-well plates at a density of 1x10⁴ to 1x10⁵ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The sesquiterpene is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations and incubated for a specified period (typically 24 to 72 hours).[11][12]
-
MTT Addition: After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 5 mg/mL) is added to each well. The plate is incubated for another 2-4 hours.
-
Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve these crystals.[13]
-
Absorbance Reading: The plate is read on a spectrophotometer at a wavelength of approximately 570 nm.
-
IC₅₀ Calculation: The absorbance values are used to calculate the percentage of cell viability compared to an untreated control. The IC₅₀ value is then determined from the dose-response curve.[14]
Antimicrobial Activity: Broth Microdilution Method (MIC Determination)
This method determines the lowest concentration of a substance that prevents visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 10⁶ CFU/mL.[15]
-
Serial Dilution: The test compound is serially diluted in the broth across the wells of a 96-well microtiter plate.[8]
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.[16]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[15]
-
MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates at a density of 1.5x10⁵ cells/mL and allowed to adhere.[17]
-
Treatment and Stimulation: Cells are pre-treated with various concentrations of the sesquiterpene for a short period (e.g., 30 minutes to 2 hours) before being stimulated with LPS (e.g., 1 µg/mL).[17][18]
-
Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide.[19]
-
Nitrite Measurement (Griess Reaction): The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant. An aliquot of the supernatant is mixed with Griess reagent.[17][20]
-
Absorbance Reading: The mixture develops a pink/magenta color, and the absorbance is measured at approximately 540 nm.[18]
-
Data Analysis: A standard curve using sodium nitrite is used to quantify the nitrite concentration. The percentage inhibition of NO production by the compound is then calculated relative to the LPS-stimulated control.
Comparative Summary and Conclusion
This guide consolidates experimental data on the bioactivities of this compound and other key sesquiterpenes.
-
This compound/Longifolene shows promise, particularly in anticancer applications, with demonstrated cytotoxicity against prostate and oral cancer cell lines.[1] Its mechanism is linked to the modulation of the crucial PI3K/Akt survival pathway. However, there is a notable lack of extensive quantitative data across a broader range of biological activities compared to other sesquiterpenes.
-
β-Caryophyllene is the most extensively studied of the group, with a wealth of quantitative data supporting its potent anticancer, antimicrobial, and antioxidant effects.[2][6] Its unique action as a CB2 receptor agonist and its ability to modulate multiple key inflammatory and cancer signaling pathways (NF-κB, STAT3, PI3K/Akt) make it a highly versatile and promising therapeutic candidate.[2]
-
α-Bisabolol demonstrates significant anticancer and potent antifungal activities.[4][7] Its ability to act synergistically with conventional antibiotics presents a compelling strategy for combating drug-resistant microbial infections.[8] Mechanistically, it is known to induce apoptosis and disrupt critical cancer signaling pathways.[21]
-
Farnesene and its related compounds exhibit notable antimicrobial and immunomodulatory activities.[9][10] While quantitative data is less abundant than for β-caryophyllene or α-bisabolol, its documented ability to inhibit bacterial and fungal growth warrants further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. β‐caryophyllene and β‐caryophyllene oxide—natural compounds of anticancer and analgesic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Antitumor activity of (-)-alpha-bisabolol-based thiosemicarbazones against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the antibacterial and modulatory potential of α-bisabolol, β-cyclodextrin and α-bisabolol/β-cyclodextrin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Farnesane-Type Sesquiterpenoids with Antibiotic Activity from Chiliadenus lopadusanus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potentiation of the activity of β-lactam antibiotics by farnesol and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. rsc.org [rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 20. Induction of Nitric Oxide Production in RAW264.7 Cells under Serum-free Conditions by O-antigen Polysaccharide of Lipopolysaccharide | Anticancer Research [ar.iiarjournals.org]
- 21. Bisabolol as a natural anticancer agent: molecular insights and therapeutic potential in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Isolongifolene: A Comparative Analysis of Catalytic Isomerization of Longifolene
A deep dive into the performance of various catalysts in the isomerization of longifolene to the high-value fragrance compound, isolongifolene. This guide offers a comparative analysis of catalyst efficiency, selectivity, and reaction conditions, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development and fine chemical synthesis.
The transformation of longifolene, a readily available tricyclic sesquiterpene hydrocarbon, into its isomer, this compound, is a reaction of significant commercial interest in the fragrance and pharmaceutical industries.[1][2][3] this compound and its derivatives are prized for their characteristic woody and amber notes.[1][2][3] The efficiency of this isomerization hinges on the choice of catalyst. This guide provides a comparative analysis of different catalysts employed for this purpose, focusing on their performance, reusability, and the reaction conditions required for optimal conversion and selectivity.
Performance Comparison of Catalysts
The ideal catalyst for longifolene isomerization should exhibit high conversion of longifolene and high selectivity towards this compound, preferably under mild, environmentally friendly conditions. A variety of solid acid catalysts have been investigated to replace traditional, corrosive liquid acids like sulfuric acid.[2] The performance of several key catalysts is summarized in the table below.
| Catalyst | Longifolene Conversion (%) | This compound Selectivity (%) | Temperature (°C) | Reaction Time | Catalyst Loading | Source |
| Silica Functionalized with Propylsulfonic Acid (SFS) | ~100 | ~100 | 180 | 40 min | Not Specified | [4] |
| Nano-crystalline Sulfated Zirconia | >90 | ~100 | 180-190 | 0.5 - 4 h | 10 wt% | [1][3] |
| Phosphotungstic Acid on Silica (PW/SiO2) | 96 | 98 | 100 | 70 min | 0.15 - 5.0 wt% | [5] |
| Montmorillonite Clay K10 | >90 | 100 | 120 | Not Specified | Not Specified | [1] |
| H3PW12O40/SiO2 | 100 | 95-100 | 25-180 | 3 h | 0.01-0.60% w/w | [6] |
In-depth Catalyst Analysis
Nano-crystalline Sulfated Zirconia: This solid superacid catalyst demonstrates excellent activity, achieving over 90% conversion of longifolene with nearly 100% selectivity to this compound.[1][3] The reactions are typically conducted under solvent-free conditions at temperatures between 180-190°C.[1] One of the key advantages of this catalyst is its reusability; it can be separated by filtration, washed, and reused without significant loss of activity.[1]
Silica-Supported Heteropoly Acids: Phosphotungstic acid (PW) supported on silica (PW/SiO2) has emerged as a highly efficient and environmentally friendly catalyst for this isomerization.[5] It exhibits high conversion rates and excellent selectivity at relatively lower temperatures (around 100°C) compared to sulfated zirconia.[5] The catalyst is reusable and the reaction proceeds under solvent-free conditions.[5]
Functionalized Silica: Silica functionalized with propylsulfonic acid (SFS) acts as an efficient solid acid catalyst, providing complete conversion of longifolene to this compound with very high selectivity in a short reaction time of 40 minutes at 180°C under solvent-free conditions.[4] This metal-free catalyst aligns with the principles of green chemistry.[4]
Montmorillonite Clay: Acid-activated montmorillonite clay, such as K10, has also been successfully used for longifolene isomerization, showing high conversion and selectivity.[1] However, the reproducibility of natural clays can be a concern due to variations in their composition and surface acidity.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for catalyst synthesis and the isomerization reaction based on the reviewed literature.
Synthesis of Nano-crystalline Sulfated Zirconia
A common method for synthesizing nano-crystalline sulfated zirconia is the sol-gel technique.[3][7]
-
Hydrolysis: Zirconium oxychloride is dissolved in deionized water and hydrolyzed by adding an aqueous ammonia solution dropwise with constant stirring until a pH of 8 is reached, resulting in the formation of zirconium hydroxide gel.
-
Washing: The gel is repeatedly washed with deionized water until it is free of chloride ions.
-
Sulfation: The washed zirconium hydroxide is then treated with a solution of sulfuric acid with vigorous stirring.
-
Drying and Calcination: The sulfated zirconia is dried in an oven and then calcined in a muffle furnace at a specific temperature (e.g., 450-600°C) for several hours to obtain the final nano-crystalline catalyst.[1]
General Procedure for Longifolene Isomerization
The isomerization of longifolene is typically carried out in a batch reactor.
-
Charging the Reactor: A two- or three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and temperature controller is charged with longifolene.[1]
-
Heating: The flask is placed in an oil bath and the temperature is gradually raised to the desired reaction temperature (e.g., 100-190°C).[1]
-
Catalyst Addition: Once the desired temperature is reached, the pre-activated catalyst (typically 0.15-10 wt% of the longifolene) is added to the flask.[1][5]
-
Reaction Monitoring: The reaction mixture is stirred vigorously, and samples are periodically withdrawn to monitor the progress of the reaction by gas chromatography (GC).[1]
-
Product Isolation: Upon completion of the reaction, the catalyst is separated from the product mixture by filtration. The liquid product, primarily this compound, can be further purified if necessary.
Visualizing the Process
To better understand the experimental workflow and the proposed chemical transformation, the following diagrams have been generated.
Caption: Experimental workflow for the catalytic isomerization of longifolene.
The acid-catalyzed isomerization of longifolene to this compound is believed to proceed through a series of carbocation rearrangements. A simplified proposed pathway is illustrated below.
Caption: Proposed reaction pathway for longifolene isomerization.
Conclusion
The isomerization of longifolene to this compound can be effectively achieved using a variety of solid acid catalysts. Nano-crystalline sulfated zirconia and silica-supported heteropoly acids stand out for their high conversion rates, excellent selectivity, and reusability, offering greener alternatives to traditional homogeneous catalysts. The choice of catalyst will depend on the specific requirements of the process, including desired reaction temperature, cost, and catalyst lifetime. The data and protocols presented in this guide provide a solid foundation for researchers to select and optimize the catalytic system for this important industrial transformation.
References
- 1. EP1644305B1 - Catalytic process for the preparation of this compound - Google Patents [patents.google.com]
- 2. Technologies Details | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
- 3. mkmcatalysis.wordpress.com [mkmcatalysis.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. repositorio.ufop.br [repositorio.ufop.br]
- 6. BRPI0802801A2 - Method of Obtaining this compound by Isomerizing Longifolene Using an Acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
A Comparative Olfactory Analysis of Isolongifolene and its Ketone Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the woody notes of the sesquiterpene isolongifolene and its corresponding ketone derivative, isolongifolanone. This analysis is intended to inform researchers and professionals in the fields of fragrance chemistry, sensory science, and drug development where olfactory characteristics are of interest.
Chemical Structures and Properties
This compound is a tricyclic sesquiterpene hydrocarbon, while isolongifolanone is its oxidized counterpart, a ketone. This structural difference, the presence of a carbonyl group in isolongifolanone, significantly influences the molecule's polarity and, consequently, its olfactory properties.
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | [Insert 2D structure of this compound here] | C₁₅H₂₄ | 204.35 |
| Isolongifolanone | [Insert 2D structure of Isolongifolanone here] | C₁₅H₂₄O | 220.35 |
Comparative Olfactory Profile
| Olfactory Attribute | This compound | Isolongifolanone |
| Primary Note | Woody[1][2] | Woody[3][4][5][6][7] |
| Secondary Notes | Amber, Incense[1][2] | Dry, Earthy, Patchouli[3][7] |
| Character | Soothing[8] | Fresh, Diffusive, Powerful, Persistent[6][7] |
| Descriptive Terms | - | Rich amber quality, Cedar, Tobacco[6][7] |
The introduction of the ketone functional group in isolongifolanone appears to enhance the diffusion and tenacity of the woody scent, while also introducing more complex, earthy, and patchouli-like facets.
Experimental Protocols
To obtain quantitative data for a direct comparison of the woody notes of this compound and isolongifolanone, the following experimental protocols would be employed.
Gas Chromatography-Olfactometry (GC-O)
GC-O analysis would be utilized to separate the volatile compounds and have trained sensory panelists assess the odor of each compound as it elutes from the gas chromatograph.
Objective: To identify and quantify the intensity of the woody aroma of this compound and isolongifolanone.
Materials:
-
Gas chromatograph coupled to a sniffing port (olfactometer)
-
Capillary column suitable for sesquiterpene analysis (e.g., DB-5 or equivalent)
-
High-purity helium as carrier gas
-
Samples of pure this compound and isolongifolanone, diluted in a neutral solvent (e.g., ethanol) to appropriate concentrations.
-
A panel of trained sensory assessors (typically 8-12 individuals).
Procedure:
-
Sample Preparation: Prepare a dilution series of both this compound and isolongifolanone in the chosen solvent.
-
GC Separation: Inject a standardized volume of each sample into the GC. The column temperature program should be optimized to ensure good separation of the target analytes from any impurities.
-
Olfactometry: The effluent from the GC column is split between a mass spectrometer (for chemical identification) and the sniffing port.
-
Sensory Evaluation: Each panelist sniffs the effluent at the olfactometry port and records the detection of any odor, its description (e.g., "woody," "amber," "earthy"), and its intensity on a standardized scale (e.g., a 10-point scale where 0 = no odor and 10 = extremely strong odor).
-
Data Analysis: The intensity ratings for the woody note for both compounds would be averaged across all panelists. Statistical analysis (e.g., t-test) would be used to determine if there is a significant difference in the perceived woody intensity between the two molecules.
Sensory Panel Evaluation
A trained sensory panel would evaluate the odor of the two compounds in a controlled environment.
Objective: To compare the perceived intensity and character of the woody notes of this compound and isolongifolanone.
Materials:
-
Samples of pure this compound and isolongifolanone, diluted to the same concentration in a neutral solvent.
-
Odor-free smelling strips.
-
A controlled sensory evaluation booth with consistent temperature, humidity, and airflow.
-
A panel of trained sensory assessors.
Procedure:
-
Sample Preparation: Dip smelling strips into the prepared solutions of this compound and isolongifolanone and allow the solvent to evaporate for a standardized period.
-
Evaluation: Present the smelling strips to the panelists in a randomized and blind manner.
-
Rating: Panelists would rate the intensity of the "woody" character of each sample on a labeled magnitude scale (LMS) or a visual analog scale (VAS). They would also be asked to provide descriptive terms for the perceived aroma.
-
Data Analysis: The intensity ratings for the woody attribute would be collected and statistically analyzed to compare the two compounds. Analysis of the descriptive terms would provide further insight into the qualitative differences in their woody notes.
Synthesis of Isolongifolanone from this compound
The ketone derivative, isolongifolanone, can be synthesized from this compound through an oxidation reaction. A common method involves the use of an oxidizing agent in the presence of a catalyst.
References
- 1. foreverest.net [foreverest.net]
- 2. (-)-isolongifolene, 1135-66-6 [thegoodscentscompany.com]
- 3. foreverest.net [foreverest.net]
- 4. Isolongifolanone | Givaudan [givaudan.com]
- 5. perfumersworld.com [perfumersworld.com]
- 6. Perfumers Apprentice - Isolongifolanone (Givaudan) ** [shop.perfumersapprentice.com]
- 7. This compound ketone, 23787-90-8 [thegoodscentscompany.com]
- 8. US5260459A - Cyclic isolongifolanone-ketals - their manufacture and their application - Google Patents [patents.google.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
